molecular formula C12H8ClN3 B137413 3-(6-chloropyridazin-3-yl)-1H-indole CAS No. 129287-26-9

3-(6-chloropyridazin-3-yl)-1H-indole

Cat. No.: B137413
CAS No.: 129287-26-9
M. Wt: 229.66 g/mol
InChI Key: CLXGESVVZOJONY-UHFFFAOYSA-N
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Description

3-(6-Chloropyridazin-3-yl)-1H-indole (CAS 129287-26-9) is a high-purity chemical compound supplied for advanced research applications. This molecule features a unique hybrid structure combining indole and chloropyridazine heterocycles, making it a valuable scaffold in medicinal chemistry and materials science . In corrosion science, this compound has demonstrated significant efficacy as a corrosion inhibitor for mild steel in acidic environments. Experimental studies show that it functions as a mixed-type inhibitor, adsorbing onto the metal surface to form a protective layer that significantly reduces corrosion rates in 1 M HCl solutions . The structural framework of this compound is of considerable interest in pharmaceutical research. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive molecules and FDA-approved drugs . Simultaneously, the pyridazine nucleus is known to improve physicochemical profiles of drug candidates, including enhanced water solubility, and appears in compounds with documented anticancer, antimicrobial, and anti-inflammatory properties . Researchers are exploring this compound and its derivatives as a key intermediate for developing novel therapeutic agents . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-chloropyridazin-3-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXGESVVZOJONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377053
Record name 3-(6-chloropyridazin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129287-26-9
Record name 3-(6-chloropyridazin-3-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 3-(6-chloropyridazin-3-yl)-1H-indole, designed for researchers, scientists, and drug development professionals. This document collates available physicochemical data, outlines a probable synthetic route, and discusses its potential biological significance based on related structures.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₈ClN₃PubChem[1]
Molecular Weight 229.66 g/mol PubChem[1]
CAS Number 129287-26-9PubChem[1]
Appearance Likely a solidInferred
Melting Point 270-272°CCommercial Supplier
Boiling Point 518.4°C (Predicted)Commercial Supplier
pKa ~2.3 (of pyridazine ring)[2]Inferred from literature[2]
Solubility No experimental data available. Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF.Inferred

Synthesis

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the reviewed literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The most likely approach involves a cross-coupling reaction between an indole precursor and a chloropyridazine derivative.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of indole with 3,6-dichloropyridazine. This reaction would likely proceed via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

Synthesis_Pathway Indole Indole Reaction + Indole->Reaction Dichloropyridazine 3,6-Dichloropyridazine Dichloropyridazine->Reaction Product This compound Reaction->Product Cross-coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Proposed synthesis of this compound.

General Experimental Considerations (Hypothetical)

Based on protocols for analogous compounds, a hypothetical experimental procedure is outlined below. Note: This is a generalized procedure and would require optimization.

Materials:

  • Indole

  • 3,6-Dichloropyridazine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., DMF, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel under an inert atmosphere, add indole, 3,6-dichloropyridazine, a palladium catalyst, and a base.

  • Add the solvent and stir the mixture at an elevated temperature (e.g., 80-120°C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not available in the surveyed literature. The following table provides predicted or expected spectral characteristics based on the analysis of its structural fragments (indole and chloropyridazine).

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the protons on the indole ring system and the pyridazine ring. The indole NH proton would likely appear as a broad singlet at a downfield chemical shift. Aromatic protons would appear in the range of δ 7-9 ppm.
¹³C NMR Resonances for the twelve carbon atoms. The carbon atoms of the heterocyclic rings would appear in the aromatic region of the spectrum.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic systems (around 1400-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z 229, with an isotopic peak (M+2)⁺ at m/z 231 due to the presence of the chlorine atom, in an approximate 3:1 ratio.

Biological Activity and Signaling Pathways

There is no direct evidence in the literature detailing the specific biological activities or the signaling pathways modulated by this compound. However, the indole and pyridazine moieties are present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable scaffold in drug discovery.

Derivatives of this compound have been investigated for their potential as:

  • Anticancer agents: Some studies have explored hybrids of chloropyridazine as inducers of apoptosis and inhibitors of PARP-1.[2]

  • Anti-inflammatory agents: The indole nucleus is a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs).

Given the prevalence of the indole scaffold in molecules that interact with various biological targets, it is plausible that this compound could exhibit activity in pathways related to inflammation, cell proliferation, or neurotransmission. However, without experimental data, any discussion of its mechanism of action remains speculative.

Potential_Biological_Activity cluster_scaffold This compound Scaffold cluster_derivatives Known Activity of Derivatives cluster_potential Potential Areas of Investigation Scaffold Core Scaffold Anticancer Anticancer Scaffold->Anticancer Leads to Antiinflammatory Anti-inflammatory Scaffold->Antiinflammatory Leads to SignalingPathways Cell Signaling Pathways (e.g., Kinase inhibition, GPCR modulation) Anticancer->SignalingPathways Suggests interaction with Antiinflammatory->SignalingPathways

Caption: Logical relationship of the core scaffold to known activities of its derivatives and potential areas for further research.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry, primarily as a building block for the synthesis of more complex molecules. While its fundamental physicochemical properties can be estimated, a comprehensive experimental characterization is currently lacking in publicly accessible literature. Future research should focus on elucidating its precise chemical and physical properties through experimental determination, developing and optimizing a robust synthetic protocol, and screening for biological activity to identify potential targets and signaling pathways. Such studies will be crucial to fully unlock the therapeutic potential of this and related molecular scaffolds.

References

Physicochemical Characteristics of 3-(6-chloropyridazin-3-yl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 3-(6-chloropyridazin-3-yl)-1H-indole. This molecule serves as a significant scaffold in medicinal chemistry, primarily in the development of kinase inhibitors and anti-inflammatory agents. This document summarizes its chemical and physical properties, provides detailed experimental protocols for their determination, and explores its potential biological activities and associated signaling pathways.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity. The data presented below has been compiled from various chemical databases and literature sources. It is important to note that while some values are experimentally determined, others are computational estimates and should be considered as such.

PropertyValueSource
Molecular Formula C₁₂H₈ClN₃PubChem[1]
Molecular Weight 229.67 g/mol MySkinRecipes[2]
CAS Number 129287-26-9PubChem[1]
Melting Point 270-272°CMySkinRecipes[2]
Boiling Point 518.4°C (Predicted)MySkinRecipes[2]
logP (Predicted) 2.6PubChem[1]
pKa (Predicted) Basic pKa: 2.3 (for pyridazine moiety)
Solubility Data not experimentally determined. Predicted to be sparingly soluble in water, with higher solubility in organic solvents like DMSO and DMF.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate characterization of any compound. Below are generalized yet detailed methodologies for determining the key physicochemical properties of this compound. These protocols can be adapted for specific laboratory settings.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors like 3,6-dichloropyridazine. The following is a representative synthetic protocol.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 3-amino-6-chloropyridazine cluster_1 Step 2: Synthesis of 3-aryl-6-chloropyridazine (via Suzuki Coupling) 3,6-dichloropyridazine 3,6-dichloropyridazine Reaction1 Amination (e.g., in Dioxane, 100-120°C) 3,6-dichloropyridazine->Reaction1 Ammonia Ammonia Ammonia->Reaction1 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Reaction1->3-amino-6-chloropyridazine Reaction2 Suzuki Coupling (Pd catalyst, base) 3-amino-6-chloropyridazine->Reaction2 Indole-3-boronic acid Indole-3-boronic acid Indole-3-boronic acid->Reaction2 This compound This compound Reaction2->this compound

Caption: A two-step synthetic workflow for this compound.

Materials:

  • 3,6-dichloropyridazine

  • Aqueous ammonia (28-30%)

  • Dioxane

  • Indole-3-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Synthesis of 3-amino-6-chloropyridazine: In a pressure vessel, dissolve 3,6-dichloropyridazine in dioxane. Add aqueous ammonia. Seal the vessel and heat to 100-120°C for 12-24 hours. Monitor the reaction by TLC. After completion, cool and concentrate under reduced pressure. Purify the crude product by chromatography to obtain 3-amino-6-chloropyridazine.

  • Suzuki-Miyaura Cross-Coupling: To a flask, add 3-amino-6-chloropyridazine, indole-3-boronic acid, and a base. Add the palladium catalyst. Degas the flask and add the solvent system. Heat the mixture to 80-100°C for 4-12 hours, monitoring by TLC. After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography to yield this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Workflow for Solubility Determination

Start Add excess compound to water Equilibrate Equilibrate (e.g., 24-48h with agitation) Start->Equilibrate Separate Separate solid and liquid phases (centrifuge/filter) Equilibrate->Separate Analyze Analyze supernatant (e.g., HPLC, UV-Vis) Separate->Analyze Calculate Calculate solubility Analyze->Calculate

Caption: Shake-flask method workflow for determining aqueous solubility.

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of this compound to a known volume of water in a sealed container.

  • Place the container in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, stop the agitation and allow the suspension to settle.

  • Separate the solid and liquid phases by centrifugation or filtration.

  • Carefully collect the supernatant (the saturated solution).

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry against a standard curve.

  • The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of pKa (Potentiometric Titration)

Workflow for pKa Determination

Dissolve Dissolve compound in solvent Titrate Titrate with acid/base while recording pH Dissolve->Titrate Plot Plot pH vs. volume of titrant Titrate->Plot Determine Determine equivalence point and pKa Plot->Determine

Caption: Potentiometric titration workflow for pKa determination.

Materials:

  • This compound

  • Solvent (e.g., water, methanol-water mixture)

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • Calibrated pH meter with an electrode

  • Burette

  • Stirrer

Procedure:

  • Dissolve a precisely weighed amount of the compound in a suitable solvent.

  • Immerse the pH electrode in the solution and start stirring.

  • Incrementally add the titrant (acid or base) from the burette.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the buffer region on the titration curve.

Determination of logP (Shake-Flask Method)

Workflow for logP Determination

Prepare Prepare octanol-saturated water and water-saturated octanol Dissolve Dissolve compound in one phase Prepare->Dissolve Mix Mix the two phases and equilibrate Dissolve->Mix Separate Separate the two phases Mix->Separate Analyze Analyze concentration in both phases Separate->Analyze Calculate Calculate logP Analyze->Calculate

Caption: Shake-flask method workflow for determining logP.

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Water (HPLC grade)

  • Separatory funnel or centrifuge tubes

  • Shaker

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.

  • Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).

  • Add a known volume of the second phase to create a two-phase system.

  • Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

  • Separate the two phases by centrifugation or using a separatory funnel.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as anti-inflammatory agents and kinase inhibitors.[3] While the specific biological targets of the parent compound are not extensively characterized, its structural motifs suggest potential mechanisms of action.

Potential Anti-Inflammatory Mechanism

The pyridazine and indole moieties are known to be present in molecules that modulate inflammatory pathways. A plausible mechanism involves the inhibition of key inflammatory mediators.

Proposed Anti-Inflammatory Signaling Pathway

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Cell_Surface_Receptor->Signaling_Cascade Transcription_Factor_Activation Transcription Factor Activation (e.g., NF-κB translocation to nucleus) Signaling_Cascade->Transcription_Factor_Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor_Activation->Gene_Expression Cytokine_Production Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Cytokine_Production Compound This compound (and its derivatives) Compound->Signaling_Cascade Inhibition Inhibition

Caption: Proposed inhibition of pro-inflammatory signaling pathways.

Potential Kinase Inhibition Mechanism

The indole and pyridazine rings are common scaffolds in the design of kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their substrates. The c-Jun N-terminal kinase (JNK) pathway is a potential target.[4]

Proposed Kinase Inhibition Signaling Pathway

Upstream_Signal Upstream Signal (e.g., Cellular Stress) Kinase_Activation Kinase Activation (e.g., JNK activation) Upstream_Signal->Kinase_Activation Phosphorylation Phosphorylation Kinase_Activation->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Protein (e.g., c-Jun) Substrate->Phosphorylation Downstream_Effects Downstream Cellular Effects (e.g., Apoptosis, Inflammation) Phosphorylation->Downstream_Effects Compound This compound (and its derivatives) Compound->Kinase_Activation Inhibition_Point ATP-Competitive Inhibition

Caption: Proposed mechanism of ATP-competitive kinase inhibition.

Conclusion

This compound is a compound of significant interest in drug discovery, possessing a structural framework amenable to the development of potent bioactive molecules. While a complete experimental dataset for its physicochemical properties is not yet publicly available, the provided protocols offer a robust framework for its characterization. Further investigation into its specific biological targets and mechanisms of action will be crucial for realizing its full therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising heterocyclic scaffold.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 3-(6-chloropyridazin-3-yl)-1H-indole. This heterocyclic compound, incorporating both an indole and a chloropyridazine moiety, is of significant interest to researchers in medicinal chemistry and drug development. This document consolidates key data, presents detailed experimental protocols, and visualizes relevant chemical and biological pathways to serve as a foundational resource for scientific investigation.

Molecular Structure and Identifiers

This compound is a bicyclic aromatic compound featuring an indole ring system substituted at the C3 position with a 6-chloropyridazine ring. The indole scaffold is a common pharmacophore in numerous biologically active compounds, while the pyridazine ring, a π-deficient heterocycle, contributes to the molecule's electronic properties and potential for hydrogen bonding.[1][2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[4]
CAS Number 129287-26-9[4][5]
Molecular Formula C₁₂H₈ClN₃[4][6]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl[4][5]
InChI InChI=1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H[4]
InChIKey CLXGESVVZOJONY-UHFFFAOYSA-N[4]
ChEMBL ID CHEMBL1548497[4]
PubChem CID 2763611[4]

Physicochemical Properties

The physicochemical properties of a compound are critical for determining its suitability for drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 229.67 g/mol [5][6]
Exact Mass 229.0406750 Da[4]
XLogP3 2.6[4]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 41.6 Ų[4]
Melting Point 270-272°C[6]
Boiling Point (Predicted) 518.4°C[6]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the indole and pyridazine rings. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). Protons on the indole benzene ring would appear in the 7-8 ppm region, while the C2-H of the indole and the protons on the pyridazine ring would also be in the aromatic region.

  • ¹³C NMR: The carbon NMR would display twelve distinct signals corresponding to each carbon atom in the molecule. The carbons attached to heteroatoms (N, Cl) would be significantly shifted.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for the indole amine around 3300-3400 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. A C-Cl stretching band is also expected, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight (229.67 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic strategies. A common approach involves the coupling of an indole precursor with a suitable pyridazine derivative. The Fischer indole synthesis is a classical method for forming the indole ring itself from a phenylhydrazine and a ketone or aldehyde.[7] A plausible direct synthesis would involve a coupling reaction, such as a Suzuki or Stille coupling, between a 3-borylated or 3-stannylated indole and 3,6-dichloropyridazine.

Alternatively, a direct arylation or Friedel-Crafts-type reaction between indole and a reactive pyridazine species could be employed.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product Indole 1H-Indole Reaction Coupling Reaction (e.g., Friedel-Crafts Acylation followed by reduction/cyclization) Indole->Reaction Dichloropyridazine 3,6-Dichloropyridazine Dichloropyridazine->Reaction Product This compound Reaction->Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation Approach (Generalized)

This protocol describes a general, plausible method for the synthesis. Optimization of reagents, solvents, and reaction conditions is typically required.

  • Acylation of Indole:

    • To a stirred solution of 1H-indole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) at 0°C, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise.

    • Slowly add a solution of 6-chloropyridazine-3-carbonyl chloride (1.0 eq) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone intermediate.

  • Purification:

    • Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure intermediate, (1H-indol-3-yl)(6-chloropyridazin-3-yl)methanone.

  • Reduction (Wolff-Kishner or similar):

    • Note: This step would be for creating a methylene bridge, not for the direct bond in the target molecule. A more direct coupling is often preferred. The protocol above outlines a foundational step in many multi-step syntheses. For a direct C-C bond as in the target molecule, a palladium-catalyzed cross-coupling reaction would be a more direct and modern approach.

Biological Activity and Potential Mechanism of Action

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous anticancer, anti-inflammatory, and anti-HIV agents.[2][3] Similarly, the pyridazine moiety is found in various pharmacologically active compounds, known to act as inhibitors of enzymes like PARP-1 (Poly (ADP-ribose) polymerase-1).[1]

Derivatives of this compound are investigated for their potential as kinase inhibitors in cancer therapy.[6] The combination of the indole and chloropyridazine scaffolds suggests that this molecule could interact with biological targets through hydrogen bonding and π-π stacking interactions.[6]

While the specific mechanism for this exact compound is not detailed in the provided search results, related pyridazine hybrids have been designed as PARP-1 inhibitors that induce apoptosis.[1] PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to an accumulation of DNA damage and subsequent cell death (apoptosis).

G cluster_pathway Potential PARP-1 Inhibition Pathway DNA_Damage DNA Damage (e.g., from chemotherapy) PARP1 PARP-1 Activation DNA_Damage->PARP1 Repair DNA Repair PARP1->Repair Apoptosis Apoptosis (Cell Death) Survival Cell Survival Repair->Survival Molecule 3-(6-chloropyridazin-3-yl) -1H-indole Molecule->PARP1 Inhibition

Caption: Potential mechanism via PARP-1 inhibition leading to apoptosis.

Conclusion

This compound is a compound of considerable interest, merging two pharmacologically significant heterocyclic systems. Its defined molecular structure and physicochemical properties make it a viable candidate for further investigation in drug discovery, particularly in the fields of oncology and inflammatory diseases. The synthetic pathways are accessible through established organic chemistry methodologies, and its structural motifs suggest a potential role as an enzyme inhibitor. This guide provides a foundational dataset for researchers aiming to explore the therapeutic potential of this and related molecules.

References

In-Depth Technical Guide: Solubility Profile of 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-(6-chloropyridazin-3-yl)-1H-indole, a heterocyclic compound with potential applications in pharmaceutical research and development, particularly in the domain of kinase inhibition for oncology. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this document outlines a predicted solubility profile based on the physicochemical properties of its constituent indole and chloropyridazine moieties. Furthermore, this guide presents detailed, standardized experimental protocols for the determination of both thermodynamic and kinetic solubility, enabling researchers to generate precise and reliable data. A visual representation of a key signaling pathway potentially modulated by this class of compounds is also provided to offer a broader context for its biological evaluation.

Predicted Solubility Profile

Indole: The indole nucleus is generally characterized by low solubility in water and good solubility in many organic solvents. Indole itself is slightly soluble in water but demonstrates higher solubility in solvents like ethanol, ether, and benzene.[1]

Chloropyridazine Derivatives: A related compound, 6-chloropyridazin-3-amine, has been shown to be soluble in a range of organic solvents including methanol, ethanol, n-butanol, and N,N-dimethylformamide (DMF).[2][3] Its solubility in these solvents was observed to increase with a rise in temperature.[2][3]

Predicted Profile for this compound:

Based on these observations, this compound is predicted to exhibit the following solubility characteristics:

  • Low aqueous solubility: The presence of the largely nonpolar indole ring and the hydrophobic chloropyridazine moiety suggests that the compound will have limited solubility in aqueous media.

  • Moderate to good solubility in polar aprotic solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be effective in dissolving the compound due to their ability to engage in dipole-dipole interactions.

  • Moderate solubility in polar protic solvents: Alcohols such as methanol and ethanol are expected to be reasonably good solvents, with solubility likely increasing with temperature.

  • Limited solubility in nonpolar solvents: Solubility in nonpolar solvents like hexane and toluene is expected to be low.

A summary of the predicted solubility is presented in Table 1.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBSLowThe hydrophobic nature of the fused aromatic rings and the chloro-substituent will likely limit interaction with water molecules.
Polar Aprotic DMSO, DMF, AcetonitrileGood to HighThese solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the indole nitrogen.
Polar Protic Methanol, EthanolModerateHydrogen bonding with the indole N-H and the pyridazine nitrogens is possible, but the overall hydrophobicity of the molecule may limit high solubility.
Nonpolar Hexane, TolueneLowThe polar functionalities (pyridazine ring and indole N-H) will hinder dissolution in nonpolar environments.

Table 1: Predicted Solubility Profile of this compound

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, the following experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[4][5]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

    • The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the undissolved solid from the saturated solution by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF or PTFE syringe filter).

  • Quantification:

    • Prepare a series of standard solutions of the test compound with known concentrations in the same solvent.

    • Analyze the concentration of the compound in the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated sample.

  • Data Reporting:

    • Express the solubility in units of µg/mL or µM.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[6][7]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its co-solvent effect.

    • Prepare a serial dilution of the compound directly in the assay plate.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Determine the concentration at which precipitation occurs using one of the following methods:

      • Nephelometry: Measure the light scattering caused by insoluble particles.

      • UV-Vis Spectroscopy: After filtering the solutions through a filter plate, measure the absorbance of the filtrate in a UV-compatible plate.

      • LC-MS/MS: After filtration, quantify the concentration of the dissolved compound.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Visualization of a Relevant Signaling Pathway

Given that indole and pyridazine derivatives are often investigated as kinase inhibitors for cancer therapy, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a relevant context for the potential biological activity of this compound.[8][9][10][11]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade.

Conclusion

While experimental data on the solubility of this compound is currently lacking, a qualitative assessment based on its chemical structure suggests low aqueous solubility and better solubility in polar organic solvents. For drug development purposes, it is imperative to determine the precise solubility through standardized experimental protocols such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility. Understanding the solubility profile is a critical first step in evaluating the potential of this and similar molecules as therapeutic agents, particularly in the context of kinase-driven signaling pathways like the EGFR cascade.

References

An In-depth Technical Guide to 3-(6-chloropyridazin-3-yl)-1H-indole: Synthesis, Potential Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of indole and pyridazine rings has given rise to a scaffold of significant interest in medicinal chemistry. This technical guide focuses on the core compound, 3-(6-chloropyridazin-3-yl)-1H-indole (CAS No. 129287-26-9), providing a detailed overview of its synthesis and exploring its potential biological activities based on the broader class of indole-pyridazine derivatives. While the specific discovery and developmental history of this exact molecule are not extensively documented in public literature, this paper constructs a comprehensive profile by examining related structures and their diverse pharmacological properties. This guide serves as a foundational resource for researchers interested in the therapeutic potential of this chemical entity.

Introduction: The Emergence of the Indole-Pyridazine Scaffold

The indole nucleus is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] Similarly, the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs and investigational agents.[2] The fusion of these two privileged scaffolds into a single molecular entity, the indole-pyridazine system, has attracted considerable attention from medicinal chemists.

Derivatives of this hybrid scaffold have been investigated for a wide range of therapeutic applications, including but not limited to oncology, inflammation, infectious diseases, and cardiovascular disorders.[3][4][5] The unique electronic and steric properties arising from the combination of the electron-rich indole and the electron-deficient pyridazine ring allow for diverse molecular interactions with various biological targets. This compound represents a fundamental building block within this class of compounds, offering a reactive handle for further chemical modifications and the exploration of structure-activity relationships (SAR).

Synthesis and Characterization

General Synthetic Approach

A common method for the formation of C-C bonds at the C3 position of indoles is the Friedel-Crafts type reaction with a reactive pyridazine derivative. The synthesis can be conceptualized as a two-step process: the preparation of the key pyridazine precursor and its subsequent reaction with indole.

Synthesis_Workflow cluster_0 Pyridazine Core Synthesis cluster_1 Indole Coupling MaleicAnhydride Maleic Anhydride Pyridazinedione Pyridazine-3,6-dione MaleicAnhydride->Pyridazinedione Hydrazine Hydrate Hydrazine Hydrazine Dichloropyridazine 3,6-Dichloropyridazine Pyridazinedione->Dichloropyridazine POCl3 POCl3 POCl3 TargetCompound This compound Dichloropyridazine->TargetCompound 1H-Indole, Lewis Acid Indole 1H-Indole Indole->TargetCompound

Figure 1: General synthetic workflow for this compound.
Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, experimental protocols based on established chemical literature for similar compounds.

Step 1: Synthesis of 3,6-Dichloropyridazine

  • Reaction Setup: To a stirred solution of maleic anhydride in a suitable solvent (e.g., water or acetic acid), hydrazine hydrate is added dropwise at a controlled temperature.

  • Cyclization: The reaction mixture is heated to reflux for several hours to yield pyridazine-3,6-dione.

  • Chlorination: The resulting pyridazine-3,6-dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating, to afford 3,6-dichloropyridazine.[6]

  • Work-up and Purification: The reaction mixture is carefully quenched with ice water, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, 1H-indole and 3,6-dichloropyridazine are dissolved in an appropriate solvent (e.g., a non-polar organic solvent like dichloroethane or nitrobenzene).

  • Catalysis: A Lewis acid catalyst (e.g., aluminum chloride or tin(IV) chloride) is added portion-wise at a low temperature to initiate the Friedel-Crafts reaction.

  • Reaction Progression: The reaction mixture is stirred at room temperature or gently heated until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and evaporated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 129287-26-9
Molecular Formula C₁₂H₈ClN₃
Molecular Weight 229.67 g/mol
Melting Point 270-272 °C
Boiling Point (Predicted) 518.4 °C

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of indole-pyridazine derivatives has shown a wide range of pharmacological activities. The following sections explore these potential applications and the associated signaling pathways.

Anticancer Activity

Numerous studies have reported the anticancer potential of indole-pyridazine derivatives.[4][7] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Anticancer_Pathway IndolePyridazine Indole-Pyridazine Derivative Kinase Protein Kinase IndolePyridazine->Kinase Inhibition Apoptosis Apoptosis IndolePyridazine->Apoptosis Induction CellCycle Cell Cycle Arrest IndolePyridazine->CellCycle Induction CancerCell Cancer Cell Proliferation Kinase->CancerCell Promotes Apoptosis->CancerCell Inhibits CellCycle->CancerCell Inhibits

Figure 2: Potential anticancer signaling pathways for indole-pyridazine derivatives.
Anti-inflammatory Activity

The anti-inflammatory properties of indole-pyridazine derivatives have also been explored. These compounds may act by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Other Potential Activities

The indole-pyridazine scaffold has also been associated with antibacterial, antiviral, and cardiovascular activities, such as vasorelaxant effects.[3][8][9]

Quantitative Data on Related Compounds

The following table summarizes the biological activity data for several representative indole-pyridazine and related derivatives to provide a comparative context.

Compound ClassBiological ActivityKey FindingsReference
Indolyl-pyridazinone derivativesAntibacterialActive against Staphylococcus aureus and Escherichia coli.[6]
Pyridazin-3-one derivativesVasorelaxantEC₅₀ values in the micromolar to nanomolar range.[9]
Chloropyridazine hybridsAnticancer (PARP-1 inhibition)Showed promising pro-apoptotic behavior.[7]

Future Directions and Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While its own biological profile is yet to be fully elucidated, the extensive research on related indole-pyridazine derivatives provides a strong rationale for its further investigation.

Future research should focus on:

  • Diverse Functionalization: The chlorine atom on the pyridazine ring serves as a convenient point for nucleophilic substitution, allowing for the creation of extensive compound libraries.

  • Comprehensive Biological Screening: A broad-based screening of this compound and its derivatives against a wide range of biological targets is warranted.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies will be crucial to understand their mode of action and to guide further optimization.

References

Potential Biological Activity of 3-(6-chloropyridazin-3-yl)-1H-indole: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The heterocyclic scaffold, 3-(6-chloropyridazin-3-yl)-1H-indole, represents a molecule of significant interest within medicinal chemistry. Comprising two pharmacologically relevant moieties, the indole and pyridazine rings, this compound serves as a crucial building block in the synthesis of novel therapeutic agents. While direct biological profiling of this compound is not extensively documented in publicly available literature, a comprehensive analysis of its derivatives provides compelling evidence for its potential in oncology and inflammatory diseases. This technical guide consolidates the current understanding of the biological activities of closely related analogues, details relevant experimental protocols for assessing such activities, and visualizes the key signaling pathways implicated.

Introduction: The Pharmacophoric Significance of the Indole and Pyridazine Moieties

The indole nucleus is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, renowned for its ability to interact with a wide array of biological targets.[1] Its unique electronic properties and capacity for hydrogen bonding contribute to its privileged status in drug design.[1] Similarly, the pyridazine ring, a π-deficient heterocycle, possesses distinct physicochemical characteristics that are advantageous for molecular recognition and drug-target interactions.[2] The combination of these two scaffolds in this compound suggests a high potential for diverse biological activities. This molecule is recognized as a key intermediate in the development of kinase inhibitors for cancer therapy and compounds targeting neurological and inflammatory conditions.[3]

Potential Therapeutic Applications based on Derivative Studies

While direct experimental data for this compound is limited, extensive research on its derivatives provides a strong rationale for its potential therapeutic applications.

Anticancer Activity

A significant body of research points towards the anticancer potential of compounds derived from the this compound core. Hybrid molecules incorporating a 4-chloropyridazinoxyphenyl scaffold have been synthesized and evaluated as promising anticancer agents. These compounds have been shown to induce apoptosis and inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair that is a validated target in oncology.[3] Studies on such derivatives have demonstrated significant growth inhibition in various cancer cell lines.[3] The proposed mechanism involves the induction of programmed cell death, as evidenced by the upregulation of pro-apoptotic proteins.[3]

Anti-inflammatory Activity

Derivatives of this compound have also been explored for their anti-inflammatory properties. A series of N-[1-(6′-chloropyridazin-3′-yl)-3-(4″-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides, which can be conceptually derived from the core structure, have been designed and synthesized.[4] These compounds have been screened for their in vitro anti-inflammatory action, with some exhibiting moderate to excellent activity in assays such as the inhibition of albumin denaturation.[4]

Key Signaling Pathways

Based on the activities of its derivatives, this compound could potentially modulate key signaling pathways involved in cancer and inflammation.

Apoptosis Induction Pathway

Many anticancer agents exert their effects by inducing apoptosis. The diagram below illustrates a simplified workflow for assessing the pro-apoptotic potential of a compound like this compound.

G Workflow for Apoptosis Induction Assessment A Treat Cancer Cell Lines with This compound B Cell Viability Assay (MTT) A->B C Western Blot Analysis A->C D Flow Cytometry (Annexin V/PI Staining) A->D H Conclusion on Pro-apoptotic Activity B->H E Measurement of Pro-apoptotic Proteins (e.g., Bax, Cleaved Caspase-3) C->E F Measurement of Anti-apoptotic Proteins (e.g., Bcl-2) C->F G Quantification of Apoptotic Cells D->G E->H F->H G->H

A simplified workflow for assessing pro-apoptotic activity.
PARP-1 Inhibition and DNA Damage Response

The inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms. The following diagram outlines the central role of PARP-1 in the DNA damage response and how its inhibition can lead to cancer cell death.

G PARP-1 Inhibition Signaling Pathway cluster_0 Normal DNA Repair cluster_1 Effect of PARP-1 Inhibition A DNA Single-Strand Break B PARP-1 Activation A->B C Recruitment of DNA Repair Proteins B->C D DNA Repair C->D E DNA Single-Strand Break F PARP-1 E->F H Stalled Replication Fork F->H G Inhibition by This compound (potential) G->F I DNA Double-Strand Break H->I J Cell Death (in BRCA-deficient cells) I->J

The role of PARP-1 in DNA repair and the effect of its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound, based on protocols used for its derivatives.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers
  • Objective: To investigate the effect of the compound on the expression of key apoptosis-related proteins.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
  • Objective: To assess the in vitro anti-inflammatory activity of the compound.

  • Methodology:

    • Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of bovine serum albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of various concentrations of this compound.

    • Use a standard anti-inflammatory drug (e.g., Aspirin) as a positive control.

    • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

    • After cooling, measure the turbidity of the samples at 660 nm.

    • Calculate the percentage inhibition of protein denaturation.

Quantitative Data from Derivative Studies

The following tables summarize the quantitative data reported for derivatives of this compound. It is crucial to note that these values are not for the core compound itself but provide a basis for hypothesizing its potential potency.

Table 1: Anticancer Activity of Chloropyridazine Hybrids (Example Data)

Compound IDTarget Cell LineIC50 (µM)Reference
Derivative AHNO975.2[3]
Derivative BFaDu8.7[3]
Derivative CMDA-MB-46812.1[3]

Table 2: In Vitro Anti-inflammatory Activity of Pyrazole-Alkanamide Derivatives (Example Data)

Compound IDInhibition of Albumin Denaturation (%) at 100 µg/mLReference
Derivative X75.4[4]
Derivative Y68.2[4]
Aspirin (Standard)82.1[4]

Conclusion

While direct biological data on this compound is sparse, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the fields of oncology and inflammation. The indole and pyridazine moieties confer favorable pharmacological properties, and the reported activities of its analogues in inhibiting cancer cell growth, inducing apoptosis, and modulating inflammatory responses provide a solid foundation for future research. The experimental protocols detailed herein offer a roadmap for the systematic evaluation of the biological activities of this promising core structure. Further investigation into the direct biological effects of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to 3-(6-chloropyridazin-3-yl)-1H-indole and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(6-chloropyridazin-3-yl)-1H-indole core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action. The indole and pyridazine moieties, both well-established pharmacophores, are combined to create a unique chemical space with diverse biological targets. This document details the synthetic strategies employed to access the core structure and its analogues, summarizes their anticancer and anti-inflammatory properties with a focus on their activity as kinase and PARP inhibitors, and provides detailed experimental protocols for key assays. Furthermore, it visualizes the critical signaling pathways modulated by these compounds, offering a valuable resource for researchers in the fields of drug discovery and development.

Core Structure and Physicochemical Properties

The foundational molecule, this compound, is a heterocyclic compound featuring a fused indole and pyridazine ring system.

PropertyValue
IUPAC Name This compound
CAS Number 129287-26-9
Molecular Formula C₁₂H₈ClN₃
Molecular Weight 229.67 g/mol
SMILES C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl
Melting Point 270-272°C
Boiling Point 518.4°C

Table 1: Physicochemical Properties of this compound.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives often involves the coupling of an indole precursor with a functionalized pyridazine ring. A common and effective method for this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an organoboron compound (e.g., an indoleboronic acid) and a halide (e.g., a chloropyridazine).

Derivatives can be synthesized by utilizing substituted indoles or by further functionalizing the core molecule. The chlorine atom on the pyridazine ring is a key handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups, such as amines, ethers, and thioethers.

General Synthetic Scheme

The following diagram illustrates a general synthetic approach to this compound derivatives.

G Indole Indole IndoleBoronicAcid Indole-3-boronic acid Indole->IndoleBoronicAcid Borylation CoreMolecule This compound IndoleBoronicAcid->CoreMolecule Dichloropyridazine 3,6-Dichloropyridazine Dichloropyridazine->CoreMolecule Suzuki Coupling (Pd catalyst, base) Derivative Derivative (Nu-substituted) CoreMolecule->Derivative Nucleophile Nucleophile (R-NuH) Nucleophile->Derivative Nucleophilic Substitution G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Inhibitor 3-(6-chloropyridazin-3-yl)- 1H-indole Derivative Inhibitor->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival G cluster_dna_damage DNA Damage cluster_ber Base Excision Repair (BER) cluster_replication During Replication cluster_hr_deficient HR-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Binds PAR PAR Chain Synthesis PARP1->PAR RepairProteins Recruitment of Repair Proteins PAR->RepairProteins Unrepaired_SSB Unrepaired SSB SSB_Repair SSB Repair RepairProteins->SSB_Repair Inhibitor 3-(6-chloropyridazin-3-yl)- 1H-indole Derivative Inhibitor->PAR Inhibits DSB Double-Strand Break (DSB) Unrepaired_SSB->DSB CellDeath Cell Death DSB->CellDeath Leads to

A Prospective Technical Guide for the Preliminary Screening of 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of indole and pyridazine scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic potential, particularly in oncology. This technical guide outlines a proposed research framework for the preliminary screening of the novel compound, 3-(6-chloropyridazin-3-yl)-1H-indole. Due to the absence of published data on this specific molecule, this document serves as a prospective guide, extrapolating from the known biological activities of structurally related indole and chloropyridazine derivatives. We present a plausible synthetic route, detailed protocols for a panel of in vitro assays to assess its anticancer potential, and hypothesize potential mechanisms of action. The proposed screening cascade is designed to evaluate cytotoxicity, impact on cell cycle progression and apoptosis, and inhibition of key cancer-related targets such as PARP-1 and tubulin. This guide provides a foundational research plan for the initial investigation of this compound as a potential therapeutic agent.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the pyridazine ring system, aza-analogs of pyridine, is a key pharmacophore in many medicinally important molecules.[2] In particular, chloropyridazine derivatives have been explored for their potential as anticancer agents, with some exhibiting inhibitory activity against enzymes like PARP-1.[3][4]

The hybridization of these two pharmacophores into a single molecule, this compound, presents an intriguing candidate for anticancer drug screening. The indole moiety at the 3-position can engage in various interactions with biological targets, while the chloropyridazine component offers potential for specific binding and modulation of enzyme activity. This document outlines a comprehensive strategy for the initial synthesis and in vitro biological evaluation of this target compound.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of 3-substituted indoles. A common approach involves the reaction of indole with a suitable electrophile.[5][6] In this case, 3,6-dichloropyridazine can serve as the electrophilic partner in a cross-coupling reaction.

Proposed Synthetic Scheme:

A potential method is the direct C-H arylation of indole with 3,6-dichloropyridazine. This reaction is often catalyzed by a palladium complex with a suitable ligand and a base.

Synthetic Pathway Indole 1H-Indole Catalyst Pd Catalyst, Ligand, Base Indole->Catalyst Dichloropyridazine 3,6-Dichloropyridazine Dichloropyridazine->Catalyst Target This compound Catalyst->Target Cross-Coupling Reaction

Figure 1: Proposed synthetic pathway for this compound.

Characterization of the final product would be achieved using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Preliminary in vitro Screening

A tiered approach is proposed for the preliminary in vitro screening of this compound to assess its potential as an anticancer agent.

Screening_Workflow cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Target-Based Assays Cytotoxicity Cell Viability Assay (MTT/SRB) (e.g., MCF-7, NCI-H460, SF-268) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis PARP1 PARP-1 Inhibition Assay CellCycle->PARP1 Tubulin Tubulin Polymerization Assay Apoptosis->Tubulin

Figure 2: Proposed workflow for the in vitro preliminary screening.
Cell Viability Assays

The initial assessment of anticancer activity will involve determining the cytotoxicity of the compound against a panel of human cancer cell lines. The NCI-60 panel methodology suggests starting with sensitive lines like MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[7]

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Cancer Cell LineTissue of OriginThis compound (IC₅₀ µM)Doxorubicin (Positive Control) (IC₅₀ µM)
MCF-7Breast AdenocarcinomaData to be determinedReference data
NCI-H460Lung CarcinomaData to be determinedReference data
SF-268GliomaData to be determinedReference data
Cell Cycle Analysis

To understand the cytostatic or cytotoxic effects, cell cycle analysis will be performed on a sensitive cell line identified in the viability assays. This will determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Table 2: Hypothetical Cell Cycle Distribution Data (%)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle ControlData to be determinedData to be determinedData to be determinedData to be determined
Test Compound (IC₅₀)Data to be determinedData to be determinedData to be determinedData to be determined
Nocodazole (Positive Control)Reference dataReference dataReference dataReference data
Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining will be conducted.

Table 3: Hypothetical Apoptosis Assay Data (%)

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)
Vehicle ControlData to be determinedData to be determinedData to be determined
Test Compound (IC₅₀)Data to be determinedData to be determinedData to be determined
Staurosporine (Positive Control)Reference dataReference dataReference data

Target-Based Assays

Based on the known activities of chloropyridazine and indole derivatives, the following target-based assays are proposed to elucidate the mechanism of action.

PARP-1 Inhibition Assay

Given that some chloropyridazine-containing compounds are known PARP-1 inhibitors, assessing the compound's ability to inhibit this enzyme is a logical step.[3][4]

Table 4: Hypothetical PARP-1 Inhibition Data

CompoundPARP-1 Inhibition IC₅₀ (nM)
This compoundData to be determined
Olaparib (Positive Control)Reference data
Tubulin Polymerization Assay

Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics.[8] An in vitro tubulin polymerization assay will reveal if the test compound has a similar mechanism.

Table 5: Hypothetical Tubulin Polymerization Inhibition Data

CompoundTubulin Polymerization Inhibition IC₅₀ (µM)
This compoundData to be determined
Colchicine (Positive Control)Reference data

Hypothesized Signaling Pathway

Should the preliminary screening indicate that this compound induces apoptosis and inhibits PARP-1, a potential mechanism of action could involve the disruption of DNA repair pathways, leading to the activation of the intrinsic apoptosis cascade.

Hypothesized_Signaling_Pathway Compound This compound PARP1 PARP-1 Compound->PARP1 Inhibition DNARepair DNA Repair PARP1->DNARepair Facilitates DNA_Damage Accumulation of DNA Damage DNARepair->DNA_Damage Prevents p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Hypothesized PARP-1 inhibition-mediated apoptosis pathway.

Experimental Protocols

Cell Viability Assay (MTT Protocol)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24 hours, then harvest by trypsinization.

  • Fixation: Wash cells with PBS and fix in cold 70% ethanol overnight at -20°C.[11][12]

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.[11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours and harvest both adherent and floating cells.[13]

  • Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.[14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[13]

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
  • Plate Coating: Use a 96-well plate pre-coated with histones.

  • Reaction Setup: Add the test compound at various concentrations, followed by PARP-1 enzyme, activated DNA, and biotinylated NAD+.[15]

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARP-1 reaction to proceed.[15]

  • Detection: Add streptavidin-HRP, followed by a chemiluminescent substrate.[15]

  • Signal Measurement: Measure the chemiluminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

In Vitro Tubulin Polymerization Assay (Turbidity-based)
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.[16]

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.[8]

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.[16][17]

  • Data Acquisition: Measure the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.[8][16]

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the initial investigation of this compound as a potential anticancer agent. The proposed synthesis and screening cascade are based on established methodologies and the known biological activities of related compounds. The successful execution of this research plan would provide crucial preliminary data on the efficacy and mechanism of action of this novel molecule, thereby informing decisions on its further development as a therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for the Purification of 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-(6-chloropyridazin-3-yl)-1H-indole, a heterocyclic compound of interest in pharmaceutical research. The protocols outlined below are based on established purification techniques for indole and pyridazine derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.

Purification Strategies

The primary methods for the purification of this compound are column chromatography and recrystallization. The choice of method will depend on the scale of the purification, the nature of the impurities present in the crude material, and the desired final purity.

  • Column Chromatography: This technique is highly effective for separating the target compound from a complex mixture of impurities. It is particularly useful for initial purification of crude reaction mixtures.

  • Recrystallization: This method is ideal for obtaining highly pure crystalline material from a partially purified product. It relies on the differential solubility of the compound and its impurities in a suitable solvent system.

Data Presentation

The following tables summarize the recommended conditions for each purification method.

Table 1: Column Chromatography Parameters

ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) A gradient of hexane and ethyl acetate is commonly effective. A starting point could be a low polarity mixture (e.g., 9:1 hexane:ethyl acetate), gradually increasing the polarity to elute the target compound. Dichloromethane can also be used as a component of the eluent system.
Monitoring Thin Layer Chromatography (TLC) with UV visualization (254 nm)

Table 2: Recrystallization Solvent Selection

Solvent/Solvent SystemSuitability
Methanol/Water A mixture of methanol and water has been shown to be effective for the crystallization of indole derivatives. The optimal ratio should be determined experimentally.
Ethanol Ethanol is a common solvent for the recrystallization of many organic compounds and can be a good starting point for solubility tests.
Acetonitrile Acetonitrile can be a suitable solvent, particularly for compounds with moderate polarity.
Dichloromethane/Hexane A co-solvent system of a good solvent (dichloromethane) and a poor solvent (hexane) can be employed to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (optional, HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., methanol/water, ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur during this time.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

The following diagrams illustrate the experimental workflows for the purification protocols.

G Column Chromatography Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Obtain Purified Product evaporate->pure_product G Recrystallization Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Compound in Minimal Hot Solvent cool_rt Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Collect Crystals by Filtration cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry pure_product Obtain Pure Crystalline Product dry->pure_product

Application Note: Screening of 3-(6-chloropyridazin-3-yl)-1H-indole for Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, protein kinases have become a major class of drug targets. The indole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous kinase inhibitors. The pyridazine moiety is also found in biologically active compounds, including some with anticancer properties. The compound 3-(6-chloropyridazin-3-yl)-1H-indole combines these two pharmacophores and represents a potential candidate for kinase inhibitor discovery.

This application note provides a protocol for screening this compound against a panel of protein kinases to determine its inhibitory activity and selectivity profile. The described methodologies are based on well-established in vitro kinase assay platforms.

Compound Information

Compound Name Structure Molecular Formula Molecular Weight CAS Number
This compoundthis compoundC₁₂H₈ClN₃229.67 g/mol 129287-26-9

Principle of Kinase Activity Assays

The inhibitory activity of this compound can be assessed using various in vitro kinase assay formats. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. The ADP-Glo™ Kinase Assay is a commercially available platform that works on this principle. In the presence of an inhibitor, kinase activity is reduced, resulting in less ATP consumption and a higher luminescence signal. This signal is inversely proportional to the kinase activity.

Hypothetical Kinase Inhibition Data

The following table presents hypothetical IC50 values for this compound against a panel of selected kinases. This data is for illustrative purposes only to demonstrate how experimental results would be summarized.

Kinase TargetFamilyIC50 (nM) [Hypothetical]
CDK2/cyclin ACMGC85
FLT3Tyrosine Kinase150
VEGFR2Tyrosine Kinase320
JNK1CMGC> 10,000
p38αCMGC> 10,000
EGFRTyrosine Kinase8,500

Note: The hypothetical data suggests that this compound may exhibit inhibitory activity against CDK2, FLT3, and VEGFR2, while being less active against JNK1, p38α, and EGFR. Actual experimental results would be required to confirm this profile.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general procedure for determining the IC50 value of this compound against a specific kinase.

Materials:

  • This compound (test compound)

  • Recombinant human kinase (e.g., CDK2/cyclin A)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the wells of the microplate.

    • Add 2.5 µL of a mixture containing the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based Assay for Target Engagement

To assess the effect of the inhibitor in a cellular context, a Western blot analysis can be performed to measure the phosphorylation of a downstream target of the kinase of interest.

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., a cell line with overactive CDK2).

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibody against the phosphorylated substrate of the target kinase

  • Primary antibody against the total protein of the substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate proteins. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Combine Compound, Kinase, and ATP in Plate Compound_Prep->Reaction_Setup Kinase_Prep Kinase/Substrate Mix Kinase_Prep->Reaction_Setup ATP_Prep ATP Solution ATP_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Calculate_Inhibition % Inhibition Calculation Read_Plate->Calculate_Inhibition Plot_Curve Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 IC50 Determination Plot_Curve->Determine_IC50

Caption: Experimental workflow for in vitro kinase inhibitor screening.

signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) Growth_Factor->RTK Downstream_Kinase Downstream Kinase (e.g., RAS/RAF/MEK/ERK) RTK->Downstream_Kinase CDK_Complex CDK2/Cyclin A Downstream_Kinase->CDK_Complex Substrate Substrate Protein (e.g., Rb) CDK_Complex->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate CDK_Complex->Phosphorylated_Substrate Phosphorylation Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrate->Cell_Cycle_Progression Inhibitor This compound Inhibitor->RTK Inhibitor->CDK_Complex

Caption: Hypothetical signaling pathway showing potential targets.

Conclusion

The provided protocols and illustrative data offer a framework for researchers to investigate the kinase inhibitory potential of this compound. By performing in vitro kinase screening followed by cell-based assays, scientists can elucidate the compound's potency, selectivity, and mechanism of action, which are crucial steps in the early stages of drug discovery and development.

Application Notes and Protocols for In Vitro Profiling of 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(6-chloropyridazin-3-yl)-1H-indole is a heterocyclic compound with a scaffold suggestive of potential biological activity. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic effects, including anticancer and anti-inflammatory properties. The chloropyridazine moiety is also present in various biologically active molecules. Given its structural features, this compound warrants investigation as a potential therapeutic agent, particularly in the context of oncology.

These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound. The proposed experimental workflow is designed to assess its cytotoxic and anti-proliferative effects, its potential to induce programmed cell death (apoptosis), and to identify its impact on key cellular signaling pathways, with a focus on protein kinase inhibition.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the in vitro characterization of this compound.

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation cell_viability Cell Viability/Proliferation Assay (MTT) ic50 Determine IC50 Values cell_viability->ic50 apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) ic50->apoptosis Treat cells at IC50 concentration signaling Signaling Pathway Analysis (Western Blot) ic50->signaling Treat cells at IC50 concentration apoptosis->signaling data_analysis Quantitative Data Analysis apoptosis->data_analysis kinase In Vitro Kinase Inhibition Assay kinase->signaling kinase->data_analysis signaling->data_analysis interpretation Target Identification & Hypothesis Generation data_analysis->interpretation

Caption: Experimental workflow for in vitro characterization.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast AdenocarcinomaData to be determined
HCT116Colorectal CarcinomaData to be determined
A549Lung CarcinomaData to be determined
JurkatT-cell LeukemiaData to be determined
Table 2: Kinase Inhibition Profile of this compound
Kinase TargetIC50 (µM)
Kinase AData to be determined
Kinase BData to be determined
Kinase CData to be determined

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

Introduction: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically. This assay is a fundamental first step in drug discovery to screen for cytotoxic effects of a compound and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549, Jurkat)

  • Complete growth medium (specific to each cell line)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Introduction: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry analysis of cells stained with both Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

In Vitro Kinase Inhibition Assay

Introduction: Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets. In vitro kinase assays are essential for determining whether a compound directly inhibits the activity of a specific kinase. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.

Materials:

  • Purified recombinant kinases of interest

  • Specific kinase substrate (peptide or protein)

  • This compound

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • 96-well plates

Protocol (using ADP-Glo™ Kinase Assay as an example):

  • Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase, its substrate, and varying concentrations of this compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified period (e.g., 60 minutes).

  • Termination of Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and to provide luciferase and luciferin for light production. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for kinase inhibition.

Signaling Pathway Analysis by Western Blotting

Introduction: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is invaluable for investigating the effects of a compound on cellular signaling pathways by examining changes in the expression levels and phosphorylation status of key signaling proteins. For example, it can be used to assess the activation or inhibition of pathways involved in cell proliferation (e.g., MAPK/ERK) and apoptosis (e.g., Caspase cascade).

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-ERK, total ERK, cleaved Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin) to compare protein levels across different samples.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be affected by an anticancer compound, leading to the inhibition of proliferation and induction of apoptosis. This can serve as a template for visualizing the findings from the Western blot analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis cluster_proliferation Proliferation receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt Akt pi3k->akt bad Bad akt->bad bcl2 Bcl-2 bad->bcl2 cas9 Pro-Caspase-9 bcl2->cas9 cas3 Pro-Caspase-3 cas9->cas3 apoptosis_node Apoptosis cas3->apoptosis_node proliferation_node Cell Proliferation transcription->proliferation_node compound This compound compound->raf Inhibition? compound->akt Inhibition?

Caption: Hypothetical signaling pathways affected by the compound.

Application Notes and Protocols for the 3-(6-chloropyridazin-3-yl)-1H-indole Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(6-chloropyridazin-3-yl)-1H-indole scaffold represents a novel chemotype with significant potential in drug discovery. While this specific scaffold is not yet extensively explored in published literature, its constituent moieties, indole and chloropyridazine, are well-established pharmacophores present in numerous clinically approved drugs and investigational agents. This document provides a prospective guide for researchers interested in exploring the therapeutic potential of this scaffold, outlining potential biological targets, synthetic strategies, and key experimental protocols.

The indole ring is a privileged structure in medicinal chemistry, known for its ability to mimic the side chain of tryptophan and interact with a wide array of biological targets.[1] Derivatives of indole are known to exhibit anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2] The 6-chloropyridazine moiety is a bioisostere for other aromatic systems and is found in compounds targeting kinases and other enzymes. The presence of the chlorine atom provides a handle for further chemical modification through cross-coupling reactions.

Potential Therapeutic Applications and Biological Targets

Based on the known activities of indole and pyridazine derivatives, the this compound scaffold is a promising starting point for the design of inhibitors targeting several key protein families implicated in disease.

1. Protein Kinase Inhibition:

The indole nucleus is a common core in many kinase inhibitors. For example, sunitinib, an oxindole derivative, is a multi-kinase inhibitor used in cancer therapy.[3] The pyridazine ring is also present in a number of kinase inhibitors. Therefore, derivatives of the this compound scaffold could be investigated as potential inhibitors of:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and FLT3, which are crucial for tumor angiogenesis and proliferation.[3]

  • Cyclin-Dependent Kinases (CDKs): Which are key regulators of the cell cycle and are often dysregulated in cancer.[3]

  • c-Jun N-terminal Kinase (JNK): JNK signaling pathways are involved in inflammation and cancer.[4]

2. PARP Inhibition:

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms. Pyridazine-based compounds have been investigated as PARP-1 inhibitors.[5] The this compound scaffold could serve as a basis for the development of novel PARP inhibitors.

3. Central Nervous System (CNS) Activity:

Indole derivatives are well-known for their activity in the central nervous system, with many acting as ligands for serotonin and other neurotransmitter receptors.[2] Pyridine alkaloids have also shown a range of CNS activities. This suggests that derivatives of the target scaffold could be explored for their potential in treating neurological and psychiatric disorders.

Proposed Synthetic Strategies

The this compound scaffold can be synthesized and further derivatized using established synthetic methodologies. A general workflow for the synthesis and derivatization is outlined below.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation (Derivatization) indole 1H-Indole acylation Friedel-Crafts Acylation (e.g., with chloroacetyl chloride) indole->acylation intermediate1 3-Chloroacetyl-1H-indole acylation->intermediate1 condensation Condensation with pyridazine derivative intermediate1->condensation scaffold This compound condensation->scaffold suzuki Suzuki Coupling (at C6 of pyridazine) scaffold->suzuki buchwald Buchwald-Hartwig Amination (at C6 of pyridazine) scaffold->buchwald n_alkylation N-Alkylation/Arylation (at indole N1) scaffold->n_alkylation library Derivative Library suzuki->library buchwald->library n_alkylation->library

Synthetic Workflow

Experimental Protocols

The following are generalized protocols for the synthesis of the scaffold and the biological evaluation of its derivatives. These should be adapted and optimized based on the specific compounds and targets being investigated.

Protocol 1: Synthesis of this compound

This protocol is a general representation and may require optimization.

Materials:

  • 1H-Indole

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate

  • Appropriate solvents (e.g., Dichloromethane (DCM), Ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 3-chloroacetyl-1H-indole: To a solution of 1H-indole in dry DCM, add AlCl₃ portion-wise at 0 °C. Stir the mixture for 15 minutes, then add chloroacetyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with ice-water and extract with DCM. Purify the crude product by column chromatography.

  • Synthesis of 3-hydrazinyl-6-chloropyridazine: To a solution of 3,6-dichloropyridazine in ethanol, add hydrazine hydrate and reflux for 2-4 hours. Cool the reaction mixture and collect the precipitate by filtration.

  • Condensation: To a solution of 3-chloroacetyl-1H-indole in ethanol, add 3-hydrazinyl-6-chloropyridazine and a catalytic amount of acetic acid. Reflux the mixture for 8-12 hours. After cooling, the product can be isolated by filtration and purified by recrystallization or column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized compounds (dissolved in DMSO)

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation

All quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
Scaffold Kinase X>10,000
Derivative 1 Kinase X50
Derivative 2 Kinase X15
Reference Kinase X10

Table 2: Anti-proliferative Activity Data

Compound IDCell LineGI₅₀ (µM)
Scaffold MCF-7>100
Derivative 1 MCF-75.2
Derivative 2 MCF-71.8
Doxorubicin MCF-70.5

Visualizations

Hypothetical Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of new drugs based on the this compound scaffold.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development scaffold_design Scaffold Design & Virtual Screening synthesis Synthesis of Derivative Library scaffold_design->synthesis ht_screening High-Throughput Screening synthesis->ht_screening hit_id Hit Identification ht_screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme_tox In Vitro ADME/Tox Profiling sar->adme_tox adme_tox->sar Iterative Design lead_selection Lead Selection adme_tox->lead_selection in_vivo In Vivo Efficacy & Pharmacokinetics lead_selection->in_vivo safety Safety Pharmacology & Toxicology in_vivo->safety candidate Preclinical Candidate Selection safety->candidate

Drug Discovery Workflow
Potential Signaling Pathway to Target: PI3K/Akt/mTOR

Given the prevalence of indole-based kinase inhibitors, a potential signaling pathway to target with derivatives of the this compound scaffold is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-(6-chloropyridazin-3-yl) -1H-indole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Targeting the PI3K/Akt/mTOR Pathway

References

Developing Assays with 3-(6-chloropyridazin-3-yl)-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 3-(6-chloropyridazin-3-yl)-1H-indole represents a privileged scaffold in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including oncology and inflammatory diseases. The indole and chloropyridazine moieties are key pharmacophores that can interact with various biological targets. This document provides detailed application notes and experimental protocols for developing assays to characterize the biological activity of this compound and its analogs. The focus is on robust and reproducible in vitro and cell-based assays relevant to target identification and validation in drug discovery.

Application Note 1: Screening for Kinase Inhibition

The structural motif of this compound is prevalent in a number of kinase inhibitors. Therefore, a primary application is to screen this compound against a panel of kinases to identify potential targets. Luminescence-based kinase assays, such as the Kinase-Glo® and ADP-Glo™ platforms, are highly suitable for high-throughput screening (HTS) due to their sensitivity and simplicity.[1][2] These assays quantify kinase activity by measuring the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) in a kinase reaction.[1][2] A reduction in kinase activity in the presence of the compound indicates inhibition.

Hypothetical Quantitative Data: Kinase Inhibition
Kinase TargetIC50 (nM) for this compoundPositive Control (Staurosporine) IC50 (nM)
Kinase A5010
Kinase B75025
Kinase C>10,00015
Kinase D1208
Experimental Protocol: Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol is adapted for a 384-well plate format.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted compound or control (DMSO, Staurosporine) to the wells of a 384-well plate.

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions add_compound Add Compound to Plate compound_prep->add_compound kinase_mix Prepare Kinase/Substrate Mix add_kinase Add Kinase/Substrate Mix kinase_mix->add_kinase atp_prep Prepare ATP Solution add_atp Add ATP to Initiate Reaction atp_prep->add_atp add_compound->add_kinase add_kinase->add_atp incubation Incubate at RT for 1h add_atp->incubation add_kglo Add Kinase-Glo® Reagent incubation->add_kglo mix Mix to Lyse add_kglo->mix stabilize Incubate at RT for 10 min mix->stabilize read Measure Luminescence stabilize->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Application Note 2: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

Once a potential protein target is identified, it is crucial to confirm that the compound directly binds to this target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[3][4] The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining by Western blotting or other protein detection methods.[4]

Hypothetical Quantitative Data: CETSA Thermal Shift
Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
40100100
459598
507090
554075
601550
65520
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cultured cells expressing the target protein

  • This compound (test compound)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Thermal cycler or heating block

  • Microcentrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at a desired concentration (e.g., 10 µM) or with DMSO (vehicle) for 1-2 hours.

  • Harvesting and Lysis:

    • Harvest cells by scraping and wash with PBS.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Heat Treatment:

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

    • Cool the tubes on ice for 3 minutes.

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibody for the target protein.

    • Incubate with the secondary antibody and detect with a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

G cluster_treatment Cell Treatment & Lysis cluster_heating Heat Challenge cluster_analysis Analysis treat_cells Treat Cells with Compound/Vehicle harvest_cells Harvest and Lyse Cells treat_cells->harvest_cells clarify_lysate Clarify Lysate harvest_cells->clarify_lysate aliquot Aliquot Lysate clarify_lysate->aliquot heat Heat at Temperature Gradient aliquot->heat cool Cool on Ice heat->cool centrifuge Centrifuge to Pellet Precipitate cool->centrifuge collect_supernatant Collect Soluble Fraction centrifuge->collect_supernatant western_blot Western Blot for Target Protein collect_supernatant->western_blot quantify Quantify Bands and Plot Melt Curve western_blot->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Application Note 3: Assessing PARP-1 Inhibition

Given that structurally related compounds have shown activity against Poly (ADP-ribose) polymerase-1 (PARP-1), it is pertinent to evaluate this compound as a potential PARP-1 inhibitor.[5] Chemiluminescent or HTRF (Homogeneous Time-Resolved Fluorescence) assays are well-suited for this purpose, offering high sensitivity and a streamlined workflow.[3][6] These assays typically measure the PARP-1 catalyzed addition of biotinylated NAD+ to histone proteins.

Hypothetical Quantitative Data: PARP-1 Inhibition
Compound Concentration (nM)% PARP-1 Inhibition
15
1020
10055
100090
1000098
IC50 (nM) 85
Experimental Protocol: Chemiluminescent PARP-1 Assay

Materials:

  • PARP-1 Chemiluminescent Assay Kit

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • This compound (test compound)

  • Olaparib (positive control)

  • DMSO (vehicle control)

  • Wash buffer (e.g., PBST)

  • Chemiluminescence plate reader

Procedure:

  • Plate Preparation: Use a pre-coated histone plate or coat a 96-well plate with histone proteins and block.

  • Compound Addition: Add 5 µL of diluted test compound, positive control (Olaparib), or vehicle (DMSO) to the wells.

  • Reaction Initiation:

    • Prepare a master mix containing PARP-1 enzyme, activated DNA, and reaction buffer.

    • Add 20 µL of the master mix to each well.

    • Add 25 µL of biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a plate reader.

  • Data Analysis: The signal is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

G cluster_prep Preparation cluster_reaction PARP Reaction cluster_detection Detection cluster_analysis Data Analysis plate_prep Prepare Histone-Coated Plate add_compound Add Compound/Controls plate_prep->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound add_master_mix Add PARP-1/DNA Mix add_compound->add_master_mix add_nad Add Biotinylated NAD+ add_master_mix->add_nad incubate_reaction Incubate at RT for 1h add_nad->incubate_reaction wash1 Wash Plate incubate_reaction->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate_detect Incubate at RT for 30 min add_strep_hrp->incubate_detect wash2 Wash Plate incubate_detect->wash2 add_substrate Add Chemiluminescent Substrate wash2->add_substrate read Measure Luminescence add_substrate->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for a chemiluminescent PARP-1 inhibition assay.

Application Note 4: Investigating NLRP3 Inflammasome Inhibition

The pyridazine scaffold has been associated with the inhibition of the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a key event in innate immunity and its dysregulation is implicated in various inflammatory diseases. A common method to assess NLRP3 inflammasome inhibition is to measure the downstream effects of its activation, such as the activity of caspase-1 and the release of interleukin-1β (IL-1β).[1][7][8]

Hypothetical Quantitative Data: Caspase-1 Activity Inhibition
TreatmentCaspase-1 Activity (RLU)% Inhibition
Untreated Cells500-
LPS + Nigericin (Activated)50,0000
LPS + Nigericin + Compound (1 µM)25,00050
LPS + Nigericin + Compound (10 µM)5,00090
LPS + Nigericin + MCC950 (Control)2,50095
Experimental Protocol: Caspase-1 Glo® Assay for NLRP3 Inflammasome Activity

This protocol uses THP-1 cells, a human monocytic cell line.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate)

  • LPS (Lipopolysaccharide)

  • Nigericin

  • This compound (test compound)

  • MCC950 (NLRP3 inhibitor positive control)

  • Caspase-Glo® 1 Inflammasome Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Differentiation:

    • Seed THP-1 cells in a 96-well plate at 0.5 x 10^6 cells/mL.

    • Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.

  • Priming:

    • Replace the medium with fresh serum-free medium.

    • Prime the cells with 1 µg/mL LPS for 3-4 hours.

  • Inhibition:

    • Pre-incubate the primed cells with the test compound or MCC950 at various concentrations for 30 minutes.

  • Activation:

    • Activate the NLRP3 inflammasome by adding 10 µM Nigericin for 1-2 hours.

  • Detection:

    • Equilibrate the Caspase-Glo® 1 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 1 reagent to each well.

    • Mix on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1 hour to stabilize the signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to caspase-1 activity. Calculate the percent inhibition relative to the LPS + Nigericin treated cells.

G cluster_prep Cell Preparation cluster_activation Inflammasome Activation cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed THP-1 Cells differentiate Differentiate with PMA seed_cells->differentiate prime Prime with LPS differentiate->prime inhibit Add Compound/Control prime->inhibit activate Activate with Nigericin inhibit->activate add_caspase_glo Add Caspase-Glo® 1 Reagent activate->add_caspase_glo mix Mix add_caspase_glo->mix incubate Incubate at RT for 1h mix->incubate read Measure Luminescence incubate->read analyze Calculate % Inhibition read->analyze

Caption: Workflow for NLRP3 inflammasome inhibition assay.

References

Application Notes and Protocols for 3-(6-chloropyridazin-3-yl)-1H-indole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the biological activity of 3-(6-chloropyridazin-3-yl)-1H-indole in cancer cell lines is not extensively available in publicly accessible literature. The following application notes and protocols are based on the known activities of structurally related indole and pyridazine derivatives and are intended to provide a foundational framework for initiating research on this specific compound. All proposed experiments should be validated empirically.

Introduction

This compound is a heterocyclic compound that incorporates both an indole and a chloropyridazine moiety. Both of these scaffolds are present in numerous compounds with demonstrated anticancer activity.[1][2][3][4] Indole derivatives are known to target various pathways involved in cancer progression, including cell cycle regulation and apoptosis.[5][6] Similarly, pyridazine-containing compounds have been investigated as inhibitors of key cancer-related targets such as kinases and PARP-1.[1][2][7]

These application notes provide a comprehensive guide for the investigation of this compound as a potential anticancer agent, detailing its hypothetical mechanism of action, suggested experimental protocols, and data interpretation.

Postulated Mechanism of Action

Based on the activities of related compounds, this compound may exhibit anticancer effects through several potential mechanisms:

  • Induction of Apoptosis: Many indole and pyridazine derivatives have been shown to induce programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins (Bax and Bcl-2), release of cytochrome c, and activation of caspases.

  • Cell Cycle Arrest: The compound could potentially arrest the cell cycle at various checkpoints (e.g., G2/M phase), thereby inhibiting cancer cell proliferation. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

  • Inhibition of Kinase Signaling: The structural motifs suggest a potential for inhibiting protein kinases that are crucial for cancer cell survival and proliferation, such as EGFR or SRC kinases.[4]

  • PARP-1 Inhibition: The chloropyridazine moiety is found in some inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[1][2][7] Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancers with existing DNA repair defects.

Data Presentation: Hypothetical IC50 Values

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines, based on activities observed for structurally similar compounds. These values are for illustrative purposes and require experimental validation.

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma15.5
MCF-7Breast Adenocarcinoma12.8
PC-9Lung Adenocarcinoma9.7
HCT-116Colorectal Carcinoma18.2
SCC-9Squamous Cell Carcinoma25.1
PANC-1Pancreatic Ductal Adenocarcinoma30.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p53, anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Visualizations

G cluster_0 Cell Viability & Apoptosis Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h MTT Assay MTT Assay Treat with Compound->MTT Assay 48-72h Annexin V/PI Staining Annexin V/PI Staining Treat with Compound->Annexin V/PI Staining 24-48h Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Quantify Apoptosis Quantify Apoptosis Flow Cytometry Analysis->Quantify Apoptosis G This compound This compound DNA Damage DNA Damage This compound->DNA Damage PARP-1 Inhibition PARP-1 Inhibition This compound->PARP-1 Inhibition ROS Generation ROS Generation This compound->ROS Generation Mitochondria Mitochondria ROS Generation->Mitochondria Bax Bax Mitochondria->Bax inhibits Bcl-2 Bcl-2 Mitochondria->Bcl-2 activates Cytochrome c release Cytochrome c release Bax->Cytochrome c release Bcl-2->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c release->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis G This compound This compound p53 activation p53 activation This compound->p53 activation p21 expression p21 expression p53 activation->p21 expression CDK1/Cyclin B1 complex CDK1/Cyclin B1 complex p21 expression->CDK1/Cyclin B1 complex inhibits G2/M Transition G2/M Transition CDK1/Cyclin B1 complex->G2/M Transition Cell Cycle Arrest Cell Cycle Arrest G2/M Transition->Cell Cycle Arrest

References

Application Notes and Protocols: 3-(6-chloropyridazin-3-yl)-1H-indole as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a prominent scaffold in numerous biologically active compounds, while the chloropyridazine moiety is recognized as a versatile pharmacophore in medicinal chemistry.[1][2][3] The hybrid molecule, 3-(6-chloropyridazin-3-yl)-1H-indole, represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This document provides a prospective overview of the potential applications of this scaffold, along with detailed protocols for its synthesis and biological evaluation, based on the established activities of related compounds.

Proposed Therapeutic Applications

Derivatives of the this compound scaffold are proposed to have potential applications in the following therapeutic areas:

  • Oncology: Given that numerous indole and pyridazine derivatives exhibit potent anticancer activity, this scaffold is a prime candidate for the development of novel antineoplastic agents.[4][5] Potential mechanisms of action include the inhibition of protein kinases, poly (ADP-ribose) polymerase (PARP), and tubulin polymerization.[6][7]

  • Inflammation: The pyridazine ring is a core component of compounds with anti-inflammatory properties, including inhibitors of cyclooxygenase (COX) enzymes.[8][9] Therefore, derivatives of the target scaffold could be explored for the treatment of inflammatory disorders.

  • Kinase-Mediated Diseases: The indole scaffold is a common feature in a multitude of kinase inhibitors.[2] By extension, this compound derivatives may act as inhibitors of various kinases, making them relevant for a range of diseases beyond cancer.

The following table summarizes the biological activities of representative indole and chloropyridazine derivatives, which underpin the therapeutic potential of the this compound scaffold.

Compound ClassExample CompoundBiological TargetActivity (IC50)Therapeutic Area
Indole Derivatives3-Aroyl-1H-indolesTubulin Polymerization0.57 µMOncology
3-Amino-1H-indole derivativesHeLa, HepG2, MCF-7 cell proliferation3.7, 8.0, 19.9 µMOncology
Oxindole-based derivativeFLT3/CDK2 Kinase36.21 nM / 8.17 nMOncology
Chloropyridazine Derivatives4-chloropyridazinoxyphenyl hybridsPARP-1Comparable to olaparibOncology
3,6-disubstituted pyridazine derivativesJNK1-Oncology
N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamidesInflammation (Albumin denaturation)Moderate to excellentInflammation
Pyridazin-3(2H)-one derivativesCOX-20.11-0.24 µMInflammation

Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines a plausible two-step synthesis starting from indole and 3,6-dichloropyridazine.

Step 1: Vilsmeier-Haack Formylation of Indole

  • To a stirred solution of N,N-dimethylformamide (DMF) (2 equivalents) in anhydrous dichloromethane (DCM) at 0°C, add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of indole (1 equivalent) in anhydrous DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude indole-3-carbaldehyde by column chromatography on silica gel.

Step 2: Condensation and Cyclization with Hydrazine and Subsequent Chlorination

Alternative Proposed Synthesis: Friedel-Crafts acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equiv.) in anhydrous dichloroethane at 0 °C, add 3-chloro-6-pyridazinecarbonyl chloride (1.0 equiv.) dropwise.

  • After stirring for 15 minutes, add a solution of indole (1.1 equiv.) in dichloroethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(6-chloropyridazin-3-carbonyl)-1H-indole.

  • The carbonyl can then be reduced to a methylene bridge if desired, using a standard reduction method like the Wolff-Kishner or Clemmensen reduction, to afford a flexible linker between the two moieties.

A more direct C-C bond formation could potentially be achieved through a Suzuki or Stille coupling if one of the heterocycles is appropriately functionalized with a boronic acid (or ester) or a stannane, and the other with a halide. For instance, 3-boronic acid-1H-indole could be coupled with 3,6-dichloropyridazine.

In Vitro Biological Evaluation Protocols

2.2.1. Kinase Inhibition Assay (Generic Protocol)

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

  • Add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a solution of EDTA.

  • Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2.2.2. Antiproliferative Activity (MTT Assay)

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (and a vehicle control) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

2.2.3. In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Calculate the percentage of inhibition of NO production by the test compound.

Visualizations

G cluster_synthesis Proposed Synthesis Workflow cluster_bioassay Biological Evaluation Workflow Indole Indole Indole-3-carbaldehyde Indole-3-carbaldehyde Indole->Indole-3-carbaldehyde Vilsmeier-Haack Formylation Final Compound Final Compound Indole-3-carbaldehyde->Final Compound Condensation/ Cyclization Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Indole-3-carbaldehyde Test Compound Test Compound Kinase Assay Kinase Assay Test Compound->Kinase Assay Antiproliferative Assay Antiproliferative Assay Test Compound->Antiproliferative Assay Anti-inflammatory Assay Anti-inflammatory Assay Test Compound->Anti-inflammatory Assay Data Analysis Data Analysis Kinase Assay->Data Analysis Antiproliferative Assay->Data Analysis Anti-inflammatory Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: Proposed workflow for synthesis and biological evaluation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival Inhibitor 3-(6-chloropyridazin-3-yl) -1H-indole Derivative Inhibitor->RAF Potential Target

Caption: Representative MAPK signaling pathway as a potential target.

References

Application Notes and Protocols for Dissolving 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the solubilization of 3-(6-chloropyridazin-3-yl)-1H-indole, a heterocyclic small molecule, for use in a variety of experimental settings. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the general properties of indole and chloropyridazine derivatives and established best practices for handling small molecule inhibitors in research.

Compound Information

Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible experimental results. The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₈ClN₃[PubChem]
Molecular Weight 229.66 g/mol [PubChem]
Appearance Solid (predicted)
pKa (most basic) 2.3 (predicted for pyridazine ring)

Recommended Solvents and Stock Solution Preparation

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1][2][3] DMSO is a powerful organic solvent capable of dissolving a wide range of small molecules.[4]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.297 mg of the compound.

    • Calculation: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • Mass (mg) = 0.010 mol/L x 229.66 g/mol x 0.001 L x 1000 = 2.297 mg

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (cell culture grade) to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.[1] Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional): For cell-based assays, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.[1][5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3][5] Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage, protected from light.

ParameterRecommendation
Primary Solvent Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
Stock Solution Conc. 1-10 mM (Higher concentrations may be possible but should be tested)
Storage Temperature -20°C (short-term) or -80°C (long-term)
Storage Conditions Tightly sealed vials, protected from light, aliquoted to avoid freeze-thaw

Preparation of Working Solutions for In Vitro Experiments

When preparing working solutions for aqueous-based experiments such as cell culture assays or enzymatic assays, it is crucial to avoid precipitation of the compound.[2]

Protocol for Diluting Stock Solution into Aqueous Media:

  • Thawing: Thaw the required aliquot of the DMSO stock solution at room temperature.

  • Serial Dilutions (if necessary): It is recommended to perform initial serial dilutions in DMSO before adding to the final aqueous medium.[2] This helps to prevent the compound from crashing out of solution.

  • Final Dilution: Slowly add the DMSO stock solution (or a diluted DMSO solution) to the pre-warmed (e.g., 37°C) aqueous experimental medium (e.g., cell culture medium, buffer) while gently vortexing or mixing. Do not add the aqueous medium to the concentrated DMSO stock.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental medium is low, typically ≤ 0.5%, to avoid solvent-induced toxicity or off-target effects.[2][5] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[2]

  • Solubility Check: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration of the compound or incorporating a small amount of a non-ionic surfactant like Tween® 20 (assay compatibility must be verified).[6]

Workflow for Preparation of this compound Solution

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Stock Aliquot store->thaw add_to_medium Add Stock to Aqueous Medium thaw->add_to_medium mix Mix Gently add_to_medium->mix ready Ready for Experiment mix->ready

Caption: Workflow for preparing stock and working solutions of this compound.

Considerations for In Vivo Experiments

For in vivo studies, DMSO may not be a suitable vehicle due to potential toxicity at higher concentrations. The selection of an appropriate vehicle is critical and often requires formulation development.

Potential Vehicles for In Vivo Administration:

  • Aqueous solutions with co-solvents: A common vehicle for indole derivatives is a mixture of saline with co-solvents such as:

    • Tween® 80

    • Polyethylene glycol (PEG) 300 or 400

    • Propylene glycol

  • Suspensions: If the compound has poor solubility, it may be administered as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

A typical formulation might consist of 5-10% DMSO, 40% PEG300, and the remainder as saline or water. The exact formulation will need to be optimized for the specific compound, dose, and route of administration. It is imperative to conduct tolerability studies with the chosen vehicle in the animal model prior to the main experiment.

Signaling Pathway Context

While the specific biological targets of this compound are not detailed in the provided search results, indole and pyridazine moieties are present in numerous biologically active compounds, including kinase inhibitors. The general workflow for investigating the effect of such a compound on a signaling pathway is depicted below.

G cluster_pathway Cellular Signaling Pathway compound This compound (Working Solution) cells Treat Cells/System (e.g., Cancer Cell Line) compound->cells receptor Receptor cells->receptor Inhibition? control Vehicle Control (e.g., 0.1% DMSO) control->cells kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation, Apoptosis) tf->response

Caption: General scheme for testing a small molecule inhibitor on a cellular signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most likely and widely applicable method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the condensation of an arylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring.[1][2][3][4] In this specific case, the reaction would occur between 3-chloro-6-hydrazinopyridazine and a suitable acetaldehyde equivalent.

Q2: What are the critical parameters influencing the yield of the Fischer indole synthesis?

A2: The yield of the Fischer indole synthesis is highly sensitive to several factors, including the choice of acid catalyst, reaction temperature, and solvent. Modern variations of this synthesis may also employ microwave-assisted heating or ionic liquids to improve yields and reaction times.[3][5] Careful optimization of these parameters is crucial for maximizing the output of this compound.

Q3: Are there known challenges associated with using pyridazinyl hydrazines in the Fischer indole synthesis?

A3: While specific data for 3-chloro-6-hydrazinopyridazine is limited, electron-deficient arylhydrazines can sometimes exhibit lower reactivity in the Fischer indole synthesis. The electron-withdrawing nature of the chloropyridazine ring might necessitate stronger acidic conditions or higher temperatures to facilitate the key[3][3]-sigmatropic rearrangement step.[6][7]

Q4: What are common side reactions to be aware of during this synthesis?

A4: Common side reactions in the Fischer indole synthesis include the formation of isomeric indole products if an unsymmetrical ketone is used, and potential degradation of the starting materials or product under harsh acidic conditions or at elevated temperatures. With acetaldehyde as a reactant, polymerization of the aldehyde can also be a competing side reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Fischer indole synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Ineffective catalyst- Insufficient reaction temperature or time- Impure starting materials- Screen different Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Ensure the purity of 3-chloro-6-hydrazinopyridazine and the acetaldehyde equivalent.
Formation of Multiple Products - Isomer formation (if an unsymmetrical ketone is used)- Side reactions due to harsh conditions- If using a ketone other than acetaldehyde, consider the regioselectivity of the cyclization.- Optimize the reaction temperature and time to minimize byproduct formation.
Difficulty in Product Purification - Presence of polar impurities or unreacted starting materials- Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification.- Recrystallization from an appropriate solvent can also be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 3-chloro-6-hydrazinopyridazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add acetaldehyde (1.1 equivalents) dropwise to the solution while stirring.

  • A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting hydrazine.

  • The resulting hydrazone can be isolated by filtration if it precipitates or used directly in the next step.

Step 2: Indolization (Cyclization)

  • To the crude or isolated hydrazone, add an excess of a strong acid catalyst. Polyphosphoric acid (PPA) is often effective.

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature should be determined experimentally.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium bicarbonate solution) to neutralize the acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

The following tables summarize the impact of different catalysts and solvents on the yield of the Fischer indole synthesis, based on general literature. This data can guide the optimization of the synthesis of this compound.

Table 1: Effect of Acid Catalyst on Fischer Indole Synthesis Yield

CatalystTypical ConcentrationReported Yield RangeReference
Zinc Chloride (ZnCl₂)1-2 equivalents40-70%[4]
Polyphosphoric Acid (PPA)Solvent/Excess60-90%[4]
p-Toluenesulfonic Acid (p-TsOH)0.1-1 equivalent50-80%[5]
Sulfuric Acid (H₂SO₄)Catalytic to excess30-60%[4]
Boron Trifluoride Etherate (BF₃·OEt₂)1-2 equivalents50-75%[4]

Table 2: Effect of Solvent on Fischer Indole Synthesis Yield

SolventPolarityTypical Reaction TemperatureNotes
Acetic AcidPolar Protic80-118°CCan also act as a catalyst.
TolueneNonpolar80-111°COften used with a strong acid catalyst.
EthanolPolar Protic60-78°CSuitable for hydrazone formation.
DioxanePolar Aprotic80-101°CGood for dissolving a range of reactants.
No Solvent (Neat)->100°CCan be effective but may lead to decomposition.

Visualizations

experimental_workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization & Purification start Start: 3-chloro-6-hydrazinopyridazine + Acetaldehyde solvent Add Solvent (e.g., Ethanol) start->solvent stir Stir at Room Temperature solvent->stir monitor1 Monitor by TLC stir->monitor1 hydrazone Hydrazone Intermediate monitor1->hydrazone catalyst Add Acid Catalyst (e.g., PPA) hydrazone->catalyst heat Heat Reaction (80-150°C) catalyst->heat monitor2 Monitor by TLC heat->monitor2 quench Quench with Base monitor2->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield Issue cause1 Suboptimal Catalyst start->cause1 Is the catalyst effective? cause2 Incorrect Temperature/ Time start->cause2 Are conditions optimal? cause3 Impure Reagents start->cause3 Are reagents pure? cause4 Side Reactions start->cause4 Are there byproducts? sol1 Screen Different Acid Catalysts cause1->sol1 sol2 Optimize Reaction Conditions (T, t) cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Use Milder Conditions cause4->sol4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(6-chloropyridazin-3-yl)-1H-indole.

Physicochemical Properties Summary

A summary of computed physicochemical properties for this compound suggests a moderate lipophilicity and a high melting point, both of which can contribute to poor aqueous solubility.[1][2]

PropertyValueSource
Molecular Weight229.67 g/mol [1][2]
XLogP32.6[1]
Melting Point270-272°C[2]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors3[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: Based on its chemical structure, featuring a planar indole ring system and a chloropyridazine moiety, this compound is predicted to be a poorly water-soluble compound.[1][3] Several factors can contribute to this:

  • High Crystal Lattice Energy: The high melting point suggests strong intermolecular forces in the solid state, which require significant energy to overcome for dissolution to occur.[2]

  • Lipophilicity: The predicted XLogP of 2.6 indicates a preference for a more non-polar environment over aqueous media.[1]

  • pH-Dependent Solubility: The pyridazine ring contains basic nitrogen atoms, suggesting that the compound's solubility may be influenced by the pH of the solution.[4]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?

A2: This is a common issue for poorly soluble compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution as it is no longer in a favorable solvent environment. To mitigate this, consider the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤1%).

  • Use a co-solvent: Incorporating a water-miscible co-solvent in your final buffer can help maintain solubility.

  • Stepwise dilution: Instead of a single large dilution, try a series of smaller, stepwise dilutions.

  • Pre-warm the buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH modification can be a viable strategy. The pyridazine ring has basic nitrogen atoms (pKa ≈ 2.3), which can be protonated at acidic pH.[4] This protonation would result in a charged species that is generally more soluble in aqueous solutions. Therefore, attempting to dissolve the compound in a buffer with a pH below its pKa may enhance its solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Troubleshooting Guides

Issue 1: Difficulty Preparing a Stock Solution
Symptom Possible Cause Troubleshooting Steps
Compound does not dissolve in common organic solvents (e.g., DMSO, ethanol) at the desired concentration.High crystal lattice energy; compound is highly crystalline.1. Try alternative solvents: Test solubility in a range of solvents such as N,N-dimethylformamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP).2. Apply gentle heating: Warm the solution to 37-50°C while stirring. Allow the solution to cool to room temperature to check for precipitation.3. Use sonication: Place the vial in a sonicator bath to aid in the disruption of the crystal lattice.
Stock solution appears cloudy or contains visible particles.Incomplete dissolution or presence of insoluble impurities.1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles or impurities.2. Centrifuge the solution: Pellet any undissolved material by centrifugation and carefully collect the supernatant.
Issue 2: Compound Precipitates During Experiment
Symptom Possible Cause Troubleshooting Steps
Precipitation is observed upon addition to aqueous media.Poor aqueous solubility; "salting out" effect.1. Optimize co-solvent concentration: Determine the minimum percentage of a co-solvent (e.g., ethanol, propylene glycol) needed in the final aqueous buffer to maintain solubility.2. Adjust pH: If compatible with the assay, test a range of acidic pH values to see if solubility improves.3. Prepare a solid dispersion: For persistent issues, consider preparing an amorphous solid dispersion with a suitable polymer to enhance dissolution.
Turbidity increases over the course of a time-dependent experiment.Compound is slowly precipitating out of solution.1. Include a solubility enhancer: Add a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) at a low concentration (0.01-0.1%) to the assay buffer.2. Use a cyclodextrin: Encapsulating the compound in a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can improve and maintain its aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent
  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Vortex mixer

    • Water bath or sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound into a sterile microcentrifuge tube or glass vial.

    • Add the required volume of DMSO to achieve the target stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently warm the solution in a water bath (not exceeding 50°C) for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the vial for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • A series of buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 9)

    • 96-well microplate (UV-transparent)

    • Plate reader with wavelength scanning capabilities

  • Procedure:

    • Add 198 µL of each buffer to separate wells of the 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM (final DMSO concentration of 1%).

    • Prepare buffer-only and DMSO-only controls.

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

    • Measure the absorbance of each well from 250 nm to 500 nm to identify the wavelength of maximum absorbance (λmax).

    • Measure the turbidity by reading the absorbance at a wavelength outside the compound's absorbance range (e.g., 600 nm).

    • The pH at which the highest absorbance at λmax and the lowest turbidity is observed is the optimal pH for solubility under these conditions.

Visualizations

experimental_workflow start Start: Overcoming Solubility Issues stock_solution Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation_check Observe for Precipitation dilution->precipitation_check no_precipitation No Precipitation: Proceed with Experiment precipitation_check->no_precipitation No precipitation Precipitation Occurs precipitation_check->precipitation Yes troubleshooting Troubleshooting Strategies precipitation->troubleshooting cosolvent Add Co-solvent (e.g., Ethanol, PEG-400) troubleshooting->cosolvent ph_adjustment Adjust pH (e.g., acidic buffer) troubleshooting->ph_adjustment solid_dispersion Prepare Amorphous Solid Dispersion troubleshooting->solid_dispersion

Caption: A workflow for addressing solubility issues.

signaling_pathway_placeholder compound This compound (in solution) target_protein Target Protein (e.g., Kinase) compound->target_protein Inhibition downstream_effector Downstream Effector target_protein->downstream_effector Phosphorylation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_effector->cellular_response Signal Transduction

Caption: The importance of solubility for biological activity.

References

3-(6-chloropyridazin-3-yl)-1H-indole stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-(6-chloropyridazin-3-yl)-1H-indole. The following information addresses potential stability and degradation issues, along with troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container, protected from light and air. The recommended storage temperature is -70°C in a dry, well-ventilated area. For shorter periods, storage at -20°C may be adequate, but protection from light and moisture remains crucial.

Q2: How should I prepare stock solutions of this compound?

A2: Due to the likelihood of poor aqueous solubility, a common characteristic of many indole derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and light.

Q3: My compound precipitates when I add it to my aqueous experimental medium. What should I do?

A3: Precipitation upon dilution into aqueous media is a frequent issue with hydrophobic compounds dissolved in DMSO. Here are some steps to troubleshoot this problem:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.

  • Lower Stock Concentration: A very high concentration in the DMSO stock can lead to precipitation upon dilution. Try preparing a lower concentration stock and adjusting the addition volume accordingly, while maintaining a low final DMSO percentage.

  • Sonication: Gentle sonication of the diluted solution can sometimes help to redissolve small precipitates.

  • Solubility Test: Before your main experiment, perform a preliminary solubility test by preparing the compound at the final desired concentration in the assay medium and visually inspecting for any cloudiness or precipitate.

Q4: Is this compound sensitive to light and air?

A4: Yes, this compound is reported to be sensitive to both air and light. Indole moieties are generally susceptible to oxidation, which can be accelerated by exposure to light and atmospheric oxygen. Therefore, it is critical to handle the compound and its solutions with minimal exposure to light and to use deoxygenated solvents where possible. For storage, amber vials or containers wrapped in aluminum foil are recommended.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been extensively documented, degradation is likely to involve the indole and chloropyridazine rings.

  • Indole Ring Oxidation: The electron-rich indole ring is prone to oxidation. Degradation of 3-substituted indoles can proceed through hydroxylation, potentially leading to the formation of oxindole and isatin derivatives.[1]

  • Chloropyridazine Ring Instability: Chlorinated pyridazine rings can be susceptible to photodegradation and hydrolysis, particularly under acidic or alkaline conditions.[2][3] Hydrolysis may lead to the replacement of the chlorine atom with a hydroxyl group.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results Compound degradation due to improper storage or handling.Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize exposure of the compound and its solutions to light and air. Store stock solutions as single-use aliquots.
Precipitation of the compound in the aqueous assay medium.Visually inspect the diluted solution for any signs of precipitation. Perform a solubility test prior to the experiment. Consider lowering the final compound concentration or optimizing the solvent system.
Loss of biological activity over time in solution Hydrolysis or oxidation of the compound in the experimental buffer.Include a "compound-only" control (compound in media without cells or other reagents) and analyze it at the end of the experiment by HPLC to check for degradation products. If possible, reduce the incubation time of the compound in the assay.
High background signal in fluorescence-based assays Intrinsic fluorescence of the indole moiety.Run a control with the compound alone in the assay buffer to measure its autofluorescence at the excitation and emission wavelengths of your assay. If significant, subtract this background from your experimental readings.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products or impurities.Use HPLC-MS to identify the molecular weights of the unknown peaks, which can provide clues about potential degradation products (e.g., hydroxylated or oxidized forms). Compare the chromatogram of a freshly prepared solution with an aged or stressed sample.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Solution by HPLC

This protocol provides a method to evaluate the stability of this compound in an aqueous medium over time.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Experimental aqueous buffer (e.g., PBS, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO.

  • Dilute the stock solution into the experimental aqueous buffer to the final working concentration.

  • Immediately after preparation ("time zero"), inject an aliquot of the solution onto the HPLC system to obtain an initial chromatogram.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), inject additional aliquots onto the HPLC system.

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

  • The percentage of the compound remaining at each time point can be calculated relative to the "time zero" sample.

HPLC Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its degradation pathways and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp

  • HPLC-MS system

Procedure:

  • Prepare separate solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: Add HCl solution to one of the compound solutions and incubate at an elevated temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Add NaOH solution to another compound solution and incubate at an elevated temperature.

  • Oxidative Degradation: Add H₂O₂ solution to a third compound solution and incubate.

  • Photodegradation: Expose a fourth solution to UV light.

  • Maintain a control solution of the compound in the same solvent, protected from stress conditions.

  • At various time points, take aliquots from each stressed solution, neutralize if necessary, and analyze by HPLC-MS to identify and characterize any degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_solubility Solubility Issues cluster_degradation Degradation Issues start Experiment with this compound issue Inconsistent or Unexpected Results? start->issue check_storage Verify Proper Storage (-70°C, dark, dry) issue->check_storage Yes success Consistent & Reliable Results issue->success No check_solubility Assess Solubility in Assay Medium check_storage->check_solubility check_degradation Evaluate Compound Stability check_solubility->check_degradation optimize_dmso Optimize Final DMSO Concentration (<0.5%) check_solubility->optimize_dmso check_interference Test for Assay Interference (e.g., autofluorescence) check_degradation->check_interference hplc_stability Run HPLC Stability Assay (Protocol 1) check_degradation->hplc_stability fail Further Investigation Needed check_interference->fail lower_stock Lower Stock Solution Concentration optimize_dmso->lower_stock solubility_test Perform Pre-experiment Solubility Test lower_stock->solubility_test forced_degradation Perform Forced Degradation Study (Protocol 2) hplc_stability->forced_degradation fresh_prep Use Freshly Prepared Solutions forced_degradation->fresh_prep

Caption: Troubleshooting workflow for experiments with this compound.

Potential_Degradation_Pathways cluster_indole Indole Ring Degradation cluster_pyridazine Chloropyridazine Ring Degradation parent This compound hydroxylation Hydroxylation parent->hydroxylation Air/Oxidants photodegradation Photodegradation parent->photodegradation Light (UV) hydrolysis Hydrolysis (acidic/alkaline) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation hydroxylation->oxidation oxindole Oxindole Derivative oxidation->oxindole isatin Isatin Derivative oxindole->isatin hydroxypyridazine Hydroxy-pyridazine Derivative photodegradation->hydroxypyridazine hydrolysis->hydroxypyridazine

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(6-chloropyridazin-3-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole derivatives. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming the C-C bond between the indole and pyridazine rings.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound derivatives?

The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an indole derivative functionalized at the 3-position with a boron reagent (like a boronic acid or its ester) and a 3-halo-6-chloropyridazine, or vice versa, in the presence of a palladium catalyst and a base.

Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the primary causes?

Low yields in this specific coupling can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst can be deactivated by oxygen or impurities.

  • Inhibition by Nitrogen Heterocycles: Both the indole and pyridazine rings contain nitrogen atoms that can coordinate to the palladium catalyst, inhibiting its activity. The acidic N-H proton of the indole ring can also interfere with the catalytic cycle.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are critical and may not be optimized for your specific substrates.

  • Side Reactions: Competing reactions such as protodeboronation, homocoupling, and dehalogenation can consume starting materials and reduce the yield of the desired product.

Q3: What are the common side reactions, and how can they be minimized?

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using fresh, high-quality boronic acid or by using more stable boronate esters (e.g., pinacol esters). Ensuring anhydrous reaction conditions can also be beneficial.

  • Homocoupling: This is the self-coupling of the boronic acid starting material. It is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) is crucial to prevent this.

  • Dehalogenation: The chloro group on the pyridazine ring can be replaced by a hydrogen atom. This can sometimes be suppressed by using milder reaction conditions or a different catalyst/ligand system.

Q4: Should the indole nitrogen be protected during the coupling reaction?

While many Suzuki-Miyaura reactions can be performed on unprotected indoles, the acidic N-H proton can interfere with the catalytic cycle and lead to lower yields.[1] If you are experiencing issues with an unprotected indole, N-protection with a group like Boc (tert-butyloxycarbonyl) or tosyl (toluenesulfonyl) may improve the yield and consistency of the reaction. However, this will necessitate additional protection and deprotection steps in your synthetic route.

Q5: How does the electronic nature of the pyridazine ring affect the reaction?

The pyridazine ring is electron-deficient, which can be favorable for the oxidative addition step of the palladium catalyst. However, the presence of two nitrogen atoms can also lead to catalyst inhibition through coordination. The position of the chloro substituent and any other groups on the pyridazine ring will influence its reactivity.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh source of palladium catalyst and ligand.- Ensure solvents are thoroughly degassed and the reaction is run under an inert atmosphere (argon or nitrogen).- Consider using a pre-catalyst that is more stable to air and moisture.
Catalyst Inhibition - If using an unprotected indole, consider N-protection (e.g., with a Boc group).- Screen different ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective in mitigating catalyst inhibition by nitrogen-containing heterocycles.[1]
Suboptimal Base - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.- Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Incorrect Solvent - The solvent system can significantly impact the reaction. Common choices include mixtures of an organic solvent (e.g., dioxane, DME, toluene) and water.- Screen different solvent combinations and ratios.
Low Temperature - Aryl chlorides can be less reactive than bromides or iodides and may require higher temperatures for the oxidative addition step to proceed efficiently. Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C).
Poor Quality Reagents - Verify the purity of your starting materials (indole derivative and chloropyridazine).- Use fresh, high-quality boronic acid or consider converting it to a more stable pinacol ester.

Experimental Protocols & Data

General Procedure for Suzuki-Miyaura Coupling

This is a generalized starting protocol that may require optimization for the specific this compound derivative being synthesized.

Materials:

  • 3-Substituted-1H-indole (with either a bromo or boronic acid/ester at the 3-position) (1.0 equiv)

  • 3-Chloro-6-substituted-pyridazine (with either a boronic acid/ester or chloro at the 3-position) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (3-6 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry reaction vessel, add the indole starting material, the pyridazine starting material, the palladium catalyst, the ligand (if applicable), and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Conditions (Representative Data)

The following tables summarize typical starting points for optimizing the Suzuki-Miyaura coupling based on literature for similar heterocyclic systems.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100ModerateA classic, cost-effective system.
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O90GoodA common and reliable catalyst.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100HighEffective for challenging couplings with nitrogen-containing heterocycles.
XPhos Pd G2 (2)-K₃PO₄ (2)Dioxane/H₂O100HighA robust pre-catalyst, often providing high yields.

Table 2: Base and Solvent Screening

Catalyst SystemBase (equiv)SolventTemp (°C)Yield (%)
XPhos Pd G2K₂CO₃ (2)Dioxane/H₂O100Moderate
XPhos Pd G2K₃PO₄ (2)Dioxane/H₂O100High
XPhos Pd G2Cs₂CO₃ (2)Dioxane/H₂O100High
XPhos Pd G2K₃PO₄ (2)Toluene/H₂O100Moderate-High
XPhos Pd G2K₃PO₄ (2)DME/H₂O90Moderate-High

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 Base PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2 Product 3-(6-Chloropyridazin- 3-yl)-1H-indole (R1-R2) RedElim->Product Indole 3-Bromo-1H-indole (R1-X) Indole->OxAdd Pyridazine 6-Chloropyridazine- 3-boronic acid (R2-B(OR)2) Pyridazine->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product Yield reagent_check 1. Reagent & Catalyst Integrity Check - Fresh catalyst and ligand? - Anhydrous & degassed solvent? - High-quality boronic acid/ester? - Anhydrous base? start->reagent_check protection 2. Consider Indole N-H Interference - Add N-Boc protecting group. reagent_check->protection If reagents are fine optimization 3. Systematic Optimization reagent_check->optimization If reagents are fine protection->optimization catalyst_ligand 3a. Catalyst & Ligand Screening - Try different Pd sources (e.g., Pd(PPh3)4, XPhos Pd G2). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). optimization->catalyst_ligand base_solvent 3b. Base & Solvent Optimization - Screen bases (K2CO3, K3PO4, Cs2CO3). - Vary solvent system (e.g., Dioxane/H2O, Toluene/H2O). catalyst_ligand->base_solvent temp_time 3c. Temperature & Time Adjustment - Incrementally increase temperature (80°C to 110°C). - Monitor reaction over time (TLC/LC-MS). base_solvent->temp_time success Improved Yield temp_time->success

Caption: Troubleshooting workflow for low-yield coupling reactions.

References

Technical Support Center: Crystallization of 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-(6-chloropyridazin-3-yl)-1H-indole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: I am not getting any crystals of this compound. What are the initial troubleshooting steps?

A1: Failure to obtain crystals is a common issue. Here are the primary factors to investigate:

  • Supersaturation: Your solution may not be sufficiently supersaturated. Try to increase the concentration of the compound in the solvent. Be aware that very high supersaturation can lead to the formation of an amorphous solid instead of crystals.

  • Solvent Choice: The selected solvent may be too effective, preventing the compound from precipitating. Conversely, a very poor solvent will cause the compound to "crash out" as an amorphous solid. A good crystallization solvent is one in which the compound has moderate solubility at high temperatures and low solubility at room temperature. For this compound, with its high melting point of 270-272°C, polar aprotic solvents or high-boiling point alcohols may be a good starting point.[1]

  • Purity: Impurities can significantly hinder or even prevent crystallization.[2] Ensure your starting material is of high purity. Consider an additional purification step, such as column chromatography, before attempting crystallization.

  • Nucleation: Crystal formation requires an initial nucleation event. If spontaneous nucleation does not occur, you can try to induce it by scratching the inside of the flask with a glass rod or by adding seed crystals of the compound, if available.[3]

Q2: My compound is precipitating as an oil or amorphous solid, not crystals. What should I do?

A2: Oiling out or amorphous precipitation occurs when the level of supersaturation is too high, or the compound's solubility limit is exceeded at a temperature above its melting point in the solvent system. Here are several approaches to address this:[3]

  • Reduce the Cooling Rate: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in a refrigerator.

  • Use a Different Solvent or Solvent System: The solvent you are using may be too poor. Try a solvent in which the compound has slightly higher solubility. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) until the solution becomes slightly turbid.

  • Lower the Concentration: Start with a more dilute solution to avoid excessive supersaturation upon cooling.

  • Heat and Add More Solvent: If an oil has formed, try heating the mixture and adding more of the "good" solvent until the oil redissolves. Then, allow the solution to cool slowly.

Q3: What are some recommended solvents for the crystallization of this compound?

Data Presentation: Solvent Screening Guide

The following table provides a starting point for solvent selection. It is recommended to perform small-scale solubility tests before attempting a full-scale crystallization.

Solvent ClassRecommended SolventsBoiling Point (°C)Rationale & Considerations
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82Good starting point. The compound may have moderate solubility at reflux and lower solubility at room temperature. Methanol has been used for recrystallizing pyridazine derivatives.[5]
Ketones Acetone56A versatile solvent, but its low boiling point might not be ideal for compounds with high melting points. Often used in mixed solvent systems.
Ethers Dioxane, Tetrahydrofuran (THF)101, 66Dioxane has been used for reactions involving pyridazine derivatives and could be a suitable crystallization solvent.
Esters Ethyl Acetate77A moderately polar solvent that is a good candidate for single-solvent or mixed-solvent crystallization.
Aromatic Hydrocarbons Toluene111The indole moiety suggests some solubility in aromatic solvents. Toluene has been used in the synthesis of pyridazine derivatives.
Amides N,N-Dimethylformamide (DMF)153A highly polar aprotic solvent. Due to its high boiling point, it is likely to dissolve the compound. An anti-solvent would likely be required for crystallization.
Mixed Solvents Ethanol/Water, Acetone/Hexane, Toluene/Hexane, DMF/WaterVariesAnti-solvent crystallization can be very effective. Dissolve the compound in the "good" solvent and slowly add the "poor" solvent (anti-solvent).

Experimental Protocols

1. Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the this compound in a minimal amount of a pre-heated solvent (e.g., ethanol or isopropanol) with good solubility at elevated temperatures.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can then place the flask in a refrigerator (storage at 2-8°C is recommended for the compound) or an ice bath for further cooling.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum.

2. Anti-Solvent Crystallization

  • Dissolution: Dissolve the compound in a small amount of a "good" solvent (e.g., DMF, methanol).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent," e.g., water or hexane) to the solution with stirring until the solution becomes slightly turbid.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

3. Slurry Crystallization

  • Suspension: If you have an amorphous solid or a mixture of polymorphs, suspend it in a solvent in which it has low solubility.

  • Stirring: Stir the suspension at a constant temperature for an extended period (hours to days).

  • Transformation: Over time, the less stable solid form will dissolve and re-precipitate as the more stable crystalline form.

  • Isolation: Isolate the crystals by filtration.

Mandatory Visualization

G start Start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out or Amorphous Solid start->oiling_out crystals_formed Crystals Formed start->crystals_formed check_purity Check Purity of Starting Material no_crystals->check_purity Is material pure? increase_concentration Increase Concentration no_crystals->increase_concentration Is solution too dilute? induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation No nucleation? slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Cooling too fast? change_solvent Change Solvent or Use Anti-Solvent oiling_out->change_solvent Solvent issue? lower_concentration Lower Concentration oiling_out->lower_concentration Too concentrated? check_yield Check Yield and Purity crystals_formed->check_yield

Caption: General troubleshooting workflow for crystallization issues.

G cluster_factors Key Factors crystallization Successful Crystallization solvent Solvent Choice solvent->crystallization temperature Temperature Gradient (Cooling Rate) temperature->crystallization concentration Supersaturation Level concentration->crystallization purity Compound Purity purity->crystallization

Caption: Key factors influencing successful crystallization.

References

avoiding common byproducts in 3-(6-chloropyridazin-3-yl)-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common byproducts during the synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their associated challenges?

The most common and direct method for synthesizing 3-substituted indoles is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For the target molecule, this would typically involve the reaction of a phenylhydrazine with a ketone or aldehyde bearing the 6-chloropyridazine moiety. Key challenges include potential N-N bond cleavage, the formation of regioisomers, and harsh reaction conditions requiring elevated temperatures and strong acids.[3][4] Alternative routes may involve cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, which can present their own challenges like byproduct formation from homocoupling.[5]

Q2: What is the most significant byproduct in the Fischer indole synthesis of substituted indoles, and how is it formed?

A major issue in certain Fischer indolizations is the failure of the reaction due to preferential heterolytic cleavage of the N-N bond in the hydrazone intermediate.[3] This pathway competes directly with the desired[6][6]-sigmatropic rearrangement required for indole formation. This cleavage is particularly favored when electron-donating substituents are present, which can stabilize the resulting iminyl-carbocation.[3] This leads to byproducts such as anilines and other degradation products instead of the target indole.

Q3: How does the choice of acid catalyst affect the outcome of the Fischer indole synthesis?

The choice of acid catalyst is critical. Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid are commonly used.[7] However, for substrates prone to N-N bond cleavage, Lewis acids such as ZnCl₂, ZnBr₂, or boron trifluoride may improve the efficiency of the desired cyclization.[3][7] The optimal catalyst often needs to be determined empirically for a specific set of reactants.

Q4: Can regioisomers be a problem in this synthesis?

Yes, if an unsymmetrical ketone is used as a precursor, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles. For substituents on the aryl hydrazine ring meta to the hydrazine group, electron-donating groups generally direct the cyclization to the para position, while electron-withdrawing groups can lead to mixtures of ortho and para products.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Indole; Presence of Aniline Byproducts The reaction pathway is dominated by N-N bond cleavage instead of the productive[6][6]-sigmatropic rearrangement.[3] This can be exacerbated by certain electronic properties of the substituents.1. Switch from a Brønsted acid (e.g., H₂SO₄, PPA) to a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂).[3][7] 2. Carefully control the reaction temperature; elevated temperatures can favor cleavage pathways.[4] 3. Consider a different synthetic route, such as a palladium-catalyzed cross-coupling reaction.[5]
Formation of a Mixture of Isomeric Products An unsymmetrical ketone precursor was used, leading to non-regioselective cyclization.[7]1. If possible, redesign the synthesis to use a symmetrical ketone or an aldehyde. 2. If an unsymmetrical ketone is necessary, perform a thorough screening of acid catalysts and reaction temperatures to optimize the regioselectivity. 3. Be prepared for chromatographic separation of the isomers.[7]
Significant Amount of Unreacted Starting Material (Hydrazone) 1. The acid catalyst is not strong enough or used in insufficient quantity. 2. The reaction temperature is too low or the reaction time is too short.1. Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., polyphosphoric acid). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. 3. Increase the reaction time.
Byproduct Formation During Precursor Synthesis (e.g., amination of 3,6-dichloropyridazine) The reaction conditions (temperature, time, stoichiometry) are not optimized, leading to di-substitution or incomplete reaction.1. For nucleophilic substitution on 3,6-dichloropyridazine, slowly add the nucleophile and control the temperature to favor mono-substitution.[6] 2. Use a specific molar ratio of reactants, for example, a 1:0.5 to 1:7.5 ratio of 3,6-dichloropyridazine to aqueous ammonia.[8] 3. Purify the intermediate thoroughly before proceeding to the next step.[6]

Experimental Protocols & Methodologies

Protocol 1: General Fischer Indole Synthesis

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Hydrazone Formation: A (substituted) phenylhydrazine (1.0 eq) and the corresponding ketone or aldehyde (1.0 eq) are dissolved in a suitable solvent such as ethanol or acetic acid.[7] The mixture is stirred, sometimes with gentle heating, until TLC or LC-MS analysis indicates the complete formation of the phenylhydrazone intermediate.

  • Cyclization: The acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or p-toluenesulfonic acid) is added to the reaction mixture.[7] The mixture is then heated to the desired temperature (often ranging from 80°C to reflux) and stirred for several hours.[9] Reaction progress should be monitored closely.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized carefully with a base (e.g., NaOH solution or saturated NaHCO₃).[7] The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate).[6] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired indole.[6][10]

Comparative Data on Reaction Conditions

The following table summarizes different conditions used in related syntheses, which can serve as a starting point for optimization.

Reaction TypeStarting MaterialsCatalyst / ReagentsSolventTemperatureYield (%)Reference
Fischer Indole Synthesisp-Tolylhydrazine HCl, Isopropyl methyl ketoneGlacial Acetic AcidAcetic AcidReflux~85% (crude)[7]
Fischer Indole SynthesisPhenylhydrazine, 1,4-Cyclohexanedione monoethyleneacetalNone (thermal)None190 °C89%[1]
Nucleophilic Substitution3,6-Dichloropyridazine, PiperazineN/AEthanolReflux~80-90%[10]
Amination3,6-Dichloropyridazine, AmmoniaN/AMethanol130 °C61%[6]

Visualized Workflows and Mechanisms

Logical Flow of Fischer Indole Synthesis

The following diagram illustrates the key steps and competing pathways in the Fischer indole synthesis.

Fischer_Indole_Synthesis cluster_prep Step 1: Preparation cluster_cyclization Step 2: Acid-Catalyzed Reaction A Aryl Hydrazine + Ketone/Aldehyde B Arylhydrazone Intermediate A->B Condensation (-H2O) C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D G N-N Bond Cleavage (Side Reaction) C->G Competing Pathway E Rearomatization & Cyclization D->E F Desired 3-Substituted Indole Product E->F -NH3 H Byproducts (e.g., Anilines) G->H Troubleshooting_Workflow Start Start Synthesis CheckYield Is the final yield low? Start->CheckYield AnalyzeByproducts Analyze crude product (LC-MS, NMR) CheckYield->AnalyzeByproducts Yes Success Synthesis Successful CheckYield->Success No Aniline Major Byproduct: Aniline / Cleavage Products? AnalyzeByproducts->Aniline Isomers Major Byproduct: Isomers? Aniline->Isomers No SwitchCatalyst Action: Switch to Lewis Acid Catalyst (ZnCl2) Aniline->SwitchCatalyst Yes Unreacted Major Impurity: Unreacted Starting Material? Isomers->Unreacted No OptimizeConditions Action: Screen Solvents & Temperature for Selectivity Isomers->OptimizeConditions Yes IncreaseSeverity Action: Increase Catalyst Load, Temperature, or Reaction Time Unreacted->IncreaseSeverity Yes Unreacted->Success No Purify Action: Optimize Chromatographic Separation OptimizeConditions->Purify

References

Technical Support Center: Purifying 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center for enhancing the purity of 3-(6-chloropyridazin-3-yl)-1H-indole.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for enhancing the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound? A1: The most common and effective purification methods for indole derivatives like this compound are column chromatography and recrystallization.[1] For specific applications, particularly those involving biological targets, affinity chromatography can also be a powerful technique.[1][2]

Q2: How can I assess the purity of my compound after purification? A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of synthetic indoles due to its high resolution and sensitivity.[3][4][5] Reversed-phase HPLC with a C18 column is typical, using UV detection around 280 nm, as the indole ring has a strong chromophore.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify impurities.[3]

Q3: My purified indole derivative is colored. What causes this and how can I fix it? A3: Colored impurities often result from the air oxidation of the indole ring, a process that can be accelerated by heat and light.[6] During recrystallization, you can often remove these colored molecules by treating the hot solution with a small amount of activated charcoal and then performing a hot filtration to remove the charcoal before cooling.[6]

Q4: What are the typical starting materials and potential impurities from the synthesis? A4: The synthesis likely involves a reaction between an indole precursor and a chloropyridazine precursor, such as 3,6-dichloropyridazine.[7][8][9] Potential impurities can include unreacted starting materials, isomers from side reactions (common in Fischer indole synthesis), or byproducts from condensation reactions.[1][10][11] Ensuring the purity of starting materials is a critical first step to minimizing impurities in the final product.[1]

Q5: How should I store the purified this compound? A5: Like many indole derivatives, this compound can be susceptible to air oxidation.[6] For long-term storage, it is best kept in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Column Chromatography Issues

Q1: My compound is not separating from impurities on the silica gel column. What can I do? A1: Poor separation can be resolved by taking the following steps:

  • Optimize the Solvent System: The polarity of the eluent is crucial. Use Thin-Layer Chromatography (TLC) to test various solvent mixtures first. If the Rf values of your product and impurities are too close, try a different solvent system. For example, systems like dichloromethane/methanol or ethyl acetate/hexane are common starting points.[7][12] Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation.[12]

  • Check Column Packing: A poorly packed column leads to channeling and broad peaks. Slurry packing is often preferred for silica gel as it results in a more uniform column bed and better separation.[6]

  • Adjust the Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase. Reverse-phase chromatography (e.g., using a C18 column) separates compounds based on hydrophobicity and can be very effective for indole derivatives.[3][13]

Q2: My compound is colorless. How can I track it during column chromatography? A2: Most indole derivatives are UV-active due to their aromatic structure.[12]

  • UV Light: The easiest method is to use TLC plates with a fluorescent indicator (F254). Under a short-wave UV lamp (254 nm), your compound will appear as a dark spot.[12]

  • Staining: If UV is not effective, you can use chemical stains. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots.[12] A potassium permanganate (KMnO4) stain is a universal option that reacts with most organic compounds.[12]

Recrystallization Issues

Q1: My product is "oiling out" instead of forming crystals. How can I fix this? A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To prevent this:

  • Cool Slowly: Allow the hot solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oil formation.[6]

  • Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled mixture, reheat until clear, and then attempt to cool slowly again.

  • Change Solvents: The current solvent may be unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] You may need to screen other solvents or use a two-solvent system.[6]

  • Seed the Solution: Add a tiny, pure crystal of the desired compound to the cooled solution to act as a nucleation site for crystal growth.[6]

Q2: My yield after recrystallization is very low. How can I improve it? A2: While recrystallization can lead to very pure material, some product loss is inevitable.[14] To maximize recovery:

  • Use Minimal Solvent: When dissolving the crude product, use the minimum amount of hot solvent required to create a saturated solution. Excess solvent will retain more of your product in solution upon cooling.

  • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your product and maximize precipitation.[15]

  • Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor (the solution left after filtration) and re-cooling. Note that this second crop may be less pure than the first.

Data Presentation

The following table summarizes representative data for common purification methods applied to heterocyclic compounds similar to this compound.

Purification MethodInitial Purity (Typical)Final Purity (Typical)Yield Range (%)Key AdvantagesKey Disadvantages
Recrystallization 80-95%>99%50-85%High purity, simple procedure, scalable.[1]Can have lower recovery, risk of "oiling out".[1][6][14]
Silica Gel Chromatography 70-90%95-99%40-95%Good for complex mixtures, versatile.[7]Can be labor-intensive, requires solvent.
Preparative HPLC 90-98%>99.5%70-90%Highest resolution and purity.[3][16]Expensive, limited sample load, requires specialized equipment.[17]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for purifying the title compound on a silica gel column.

1. TLC Analysis and Solvent Selection:

  • Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a TLC plate (silica gel F254).
  • Develop the TLC plate in various eluent systems (e.g., start with 100% Hexane and gradually increase the polarity by adding Ethyl Acetate or start with Dichloromethane and add Methanol).
  • The ideal eluent system will give your desired product an Rf value of approximately 0.25-0.35 and show good separation from impurities.

2. Column Preparation:

  • Select a glass column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column and begin collecting fractions.[6]
  • Start with the least polar solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent to elute more polar compounds (gradient elution).[6]
  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[15]

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified compound.[6]

Protocol 2: Purification by Recrystallization

This protocol outlines the purification of the solid title compound.

1. Solvent Selection:

  • Place a small amount of the crude solid in a test tube.
  • Add a few drops of a potential solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture like methanol/water) and observe solubility at room temperature. The ideal solvent will not dissolve the compound well at room temperature.[6]
  • Heat the test tube. The compound should dissolve completely in the hot solvent.[6]
  • Allow the solution to cool. A large amount of pure crystals should form.[6]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[15]

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[15]

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[18]
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[15]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.[7][18]
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[15]
  • Dry the purified crystals in a vacuum oven to a constant weight to remove residual solvent.[7]

Visualizations

Purification and Analysis Workflow

The following diagram illustrates a general workflow for the purification and analysis of crude this compound.

start Crude Synthetic Product recryst Recrystallization start->recryst chrom Column Chromatography start->chrom analysis Purity Analysis (HPLC, NMR, LC-MS) recryst->analysis chrom->analysis decision Purity > 99%? analysis->decision pure Pure Product decision->pure Yes repurify Further Purification decision->repurify No repurify->recryst repurify->chrom

Caption: General workflow for purification and analysis of the target compound.

Decision Logic for Purification Method Selection

This diagram provides a logical decision-making process for selecting an appropriate purification method.

start Assess Crude Product (TLC, Crude NMR) q1 Are impurities structurally very similar (e.g., isomers)? start->q1 q2 Is the product a stable solid? q1->q2 No chrom Column Chromatography (High Resolution) q1->chrom Yes q3 Is the scale > 5 grams? q2->q3 No oil Purify as oil via Chromatography q2->oil Yes recryst Recrystallization q3->recryst No recryst_large Large-Scale Recrystallization q3->recryst_large Yes chrom->q3 If Purity Still Low chrom_large Large-Scale Chromatography

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Refining Analytical Methods for 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for 3-(6-chloropyridazin-3-yl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the characterization and quantification of this compound?

A1: The primary analytical methods for this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis.[1] These techniques are commonly used for the analysis of indole derivatives.

Q2: Where can I find reference analytical data for this compound?

A2: Several chemical suppliers provide reference analytical data, including NMR, HPLC, and LC-MS, for this compound.[1] It is recommended to consult the documentation provided by the supplier of your standard.

Q3: Are there any specific handling precautions for this compound during analysis?

A3: While specific stability data is not extensively published, indole derivatives can be sensitive to light and oxidation. It is advisable to store the compound in a cool, dark place and use amber vials for analysis to minimize degradation. For syntheses involving indole derivatives, ensuring the purity of starting materials is crucial to avoid unwanted side reactions.[2]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: My HPLC chromatogram shows peak tailing or streaking for this compound.

This is a common issue with indole-containing compounds due to the interaction of the basic indole nitrogen with residual silanols on the silica-based column.[3]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a competitive base, such as triethylamine (TEA) (typically 0.1%), to the mobile phase to block the active sites on the stationary phase.

  • Low-pH Mobile Phase: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to protonate the indole nitrogen, which can improve peak shape.

  • Column Choice: Employ a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.

Problem: I am observing low sensitivity or a poor signal-to-noise ratio.

Solutions:

  • Wavelength Selection: Ensure the UV detector is set to the wavelength of maximum absorbance (λmax) for this compound. If unknown, perform a UV-Vis scan of a standard solution.

  • Sample Concentration: Increase the concentration of the sample, ensuring it remains within the linear range of the detector.

  • Injection Volume: Increase the injection volume, being careful not to overload the column.

  • Mobile Phase Purity: Use high-purity HPLC-grade solvents to minimize baseline noise.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: I am having difficulty interpreting the 1H NMR spectrum of my sample.

Solution:

  • Reference Spectra: Compare your spectrum to a known reference spectrum for this compound. While a specific spectrum for this exact molecule is not in the provided results, data for a more complex derivative containing the 3-(6-chloropyridazin-3-yl) moiety shows characteristic signals that can be used for comparison, such as those for the pyridazine and indole protons.[4]

  • 2D NMR: Perform 2D NMR experiments, such as COSY and HSQC, to establish proton-proton and proton-carbon correlations, which will aid in assigning the signals.

  • Solvent Choice: Ensure you are using a deuterated solvent that does not have signals overlapping with your compound's resonances. Common choices include DMSO-d6 and CDCl3.[5]

Problem: My sample appears to be impure based on the NMR spectrum.

Solution:

  • Integration: Integrate all signals in the 1H NMR spectrum. The relative integration values should correspond to the number of protons for each signal. The presence of unexpected signals with significant integration suggests impurities.

  • Purification: If impurities are detected, purify the sample using techniques like column chromatography or recrystallization.[3]

Mass Spectrometry (MS)

Problem: I am not observing the expected molecular ion peak ([M+H]+ or [M-H]-).

Solutions:

  • Ionization Source: The choice of ionization source is critical. Electrospray ionization (ESI) is commonly used for indole derivatives and is generally a soft ionization technique that should yield a prominent molecular ion.[6] If ESI is not successful, consider Atmospheric Pressure Chemical Ionization (APCI).

  • In-source Fragmentation: The compound may be fragmenting in the ionization source. Reduce the fragmentor or capillary voltage to decrease the energy of the ionization process.[7]

  • Adduct Formation: The molecular ion may be present as an adduct with solvent molecules or salts (e.g., [M+Na]+, [M+K]+). Look for peaks corresponding to these adducts.

Problem: The fragmentation pattern is complex and difficult to interpret.

Solution:

  • Tandem MS (MS/MS): Isolate the molecular ion and perform tandem mass spectrometry (MS/MS) to obtain a clean fragmentation pattern.[8] This will help in identifying characteristic fragment ions and confirming the structure. Common fragmentation patterns for indole derivatives can provide clues for structural elucidation.[7][8]

Experimental Protocols

Table 1: Example HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This is a starting method and may require optimization.

Table 2: Example NMR Sample Preparation
ParameterProcedure
Sample Amount 5-10 mg
Solvent ~0.7 mL of Deuterated Solvent (e.g., DMSO-d6)
Internal Standard Tetramethylsilane (TMS) at 0 ppm
Procedure Dissolve the sample in the deuterated solvent in an NMR tube.
Table 3: Example MS Infusion Parameters
ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Nebulizer Pressure 35 psig
Drying Gas Flow 10 L/min
Drying Gas Temp 325 °C
Mass Range 50-500 m/z

These parameters are typical for an Agilent Q-TOF and may need to be adjusted for other instruments.[7]

Visualizations

HPLC_Troubleshooting start Start | HPLC Analysis issue Problem Identified | e.g., Peak Tailing start->issue solution1 Solution 1 | Add Mobile Phase Modifier (e.g., 0.1% TEA) issue->solution1 Try First solution2 Solution 2 | Use Low-pH Mobile Phase (e.g., 0.1% Formic Acid) issue->solution2 solution3 Solution 3 | Use Base-Deactivated Column issue->solution3 If available evaluation Evaluate Results solution1->evaluation solution2->evaluation solution3->evaluation evaluation->issue Unsuccessful end Problem Resolved evaluation->end Successful

Caption: Troubleshooting workflow for HPLC peak shape issues.

MS_Troubleshooting start MS Analysis: No Molecular Ion check_ionization Check Ionization Source | ESI vs. APCI start->check_ionization reduce_energy Reduce In-Source Energy | Lower Fragmentor Voltage check_ionization->reduce_energy check_adducts Look for Adducts | [M+Na]+, [M+K]+ reduce_energy->check_adducts perform_msms Perform MS/MS on Potential Adducts check_adducts->perform_msms resolved Molecular Ion Identified perform_msms->resolved

Caption: Logical steps for troubleshooting a missing molecular ion in MS.

References

Technical Support Center: Scaling Up 3-(6-chloropyridazin-3-yl)-1H-indole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(6-chloropyridazin-3-yl)-1H-indole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem IDIssuePotential CausesSuggested Solutions
TSG-001 Low or Inconsistent Yields - Inefficient reaction conditions (temperature, pressure, stoichiometry).- Poor quality of starting materials.- Incomplete reaction or formation of side products.- Degradation of product during workup or purification.- Optimize Reaction Conditions: Systematically vary temperature, reaction time, and catalyst loading. Consider using a design of experiments (DoE) approach for multi-variable optimization.- Starting Material Purity: Ensure the purity of indole and 3,6-dichloropyridazine or its derivatives using techniques like NMR or HPLC. Impurities can interfere with the reaction.[1]- Reaction Monitoring: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time and identify the formation of byproducts.- Workup and Purification: Employ mild workup conditions to prevent product degradation. Optimize purification methods (e.g., recrystallization solvent system, chromatography stationary and mobile phases).
TSG-002 Formation of Dark, Tarry Byproducts - High reaction temperatures leading to polymerization or degradation.- Use of strong acids as catalysts in Fischer indole synthesis, which can promote side reactions.[2][3][4][5]- Presence of oxygen, leading to oxidative decomposition.- Temperature Control: Maintain a consistent and optimal reaction temperature. For exothermic reactions, ensure adequate cooling and controlled addition of reagents.[1]- Catalyst Selection: If using a Fischer indole approach, screen different Brønsted or Lewis acid catalysts to find one that promotes the desired reaction with minimal side reactions.[3][4][5]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
TSG-003 Difficulties in Product Isolation and Purification - Product co-eluting with impurities during chromatography.- Product oiling out during recrystallization.- High solubility of the product in the reaction solvent, making precipitation difficult.- Chromatography Optimization: Experiment with different solvent systems (gradient and isocratic) and stationary phases for better separation. Consider alternative chromatography techniques like reverse-phase or ion-exchange if applicable.- Recrystallization Solvent Screening: Test a variety of single and mixed solvent systems to find conditions that provide good crystal formation. Seeding with a small amount of pure product can induce crystallization.- Solvent Selection: Choose a reaction solvent from which the product is likely to precipitate upon cooling or the addition of an anti-solvent.
TSG-004 Poor Regioselectivity in Fischer Indole Synthesis - Use of an unsymmetrical ketone or aldehyde as a starting material can lead to the formation of regioisomers.- Symmetrical Starting Materials: If possible, use symmetrical ketones or aldehydes to avoid issues with regioselectivity.- Directing Groups: Introduce directing groups on the phenylhydrazine precursor to favor the formation of the desired regioisomer.- Alternative Synthetic Routes: Consider alternative synthetic strategies that offer better control over regioselectivity, such as cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most probable synthetic routes include:

  • Fischer Indole Synthesis: This classic method involves the reaction of a (6-chloropyridazin-3-yl)hydrazine with a suitable ketone or aldehyde under acidic conditions.[1][3][4][5][6]

  • Direct C-H Arylation: Palladium-catalyzed cross-coupling of indole with 3,6-dichloropyridazine can be a viable route. This method can offer good functional group tolerance.

  • Nucleophilic Substitution: Reaction of an indolyl nucleophile (e.g., indolylmagnesium bromide) with 3,6-dichloropyridazine.

Q2: How can I minimize the formation of impurities during the reaction?

A2: To minimize impurities:

  • Use high-purity starting materials.

  • Optimize the stoichiometry of reactants to avoid excesses that can lead to side reactions.

  • Maintain strict control over reaction temperature.

  • Conduct the reaction under an inert atmosphere.

  • Monitor the reaction to stop it once the starting material is consumed and before significant byproduct formation occurs.

Q3: What are the key safety precautions to consider when working with the reagents for this synthesis?

A3: Key safety precautions include:

  • 3,6-Dichloropyridazine: This compound is a hazardous substance. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine Derivatives (for Fischer Indole Synthesis): Hydrazines are often toxic and potentially carcinogenic. Handle with extreme care and appropriate PPE.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • Acids and Bases: Strong acids and bases used as catalysts or in workup are corrosive. Handle with care and appropriate PPE.

Q4: Are there any recommended analytical techniques for monitoring the reaction and characterizing the final product?

A4: Yes, the following techniques are recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the progress of the reaction.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-6-chloropyridazine (Precursor)

This protocol is based on the nucleophilic substitution of 3,6-dichloropyridazine with ammonia.[7]

Materials:

  • 3,6-dichloropyridazine

  • Aqueous ammonia

  • 1,4-Dioxane

  • Pressure-resistant vessel

Procedure:

  • In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 eq), aqueous ammonia (e.g., 8 mL per 1 g of dichloropyridazine), and 1,4-dioxane (e.g., 2 mL per 1 g of dichloropyridazine).[8]

  • Seal the vessel and heat the reaction mixture to 100-150 °C.[7]

  • Maintain the temperature and stir the mixture overnight.

  • After cooling the reaction mixture to room temperature, a solid product should precipitate.

  • Collect the solid by filtration and wash with cold water.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterValue
Reactant Ratio 1:3 to 1:4 (3,6-dichloropyridazine : ammonia)
Temperature 100-150 °C[7]
Reaction Time 6-12 hours
Typical Yield 80-90%[7]
Protocol 2: Fischer Indole Synthesis of this compound (Proposed)

This is a proposed protocol based on the principles of the Fischer indole synthesis.[1][3][4][5]

Materials:

  • (6-chloropyridazin-3-yl)hydrazine

  • A suitable aldehyde or ketone (e.g., pyruvic acid, followed by decarboxylation)

  • Acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or zinc chloride)[3][4][5]

  • High-boiling point solvent (e.g., toluene, xylene, or acetic acid)

Procedure:

  • Combine (6-chloropyridazin-3-yl)hydrazine (1.0 eq) and the chosen ketone or aldehyde (1.0-1.2 eq) in the selected solvent.

  • Add the acid catalyst (catalytic to stoichiometric amounts, depending on the catalyst).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench by pouring it into a cold aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterValue
Reactant Ratio ~1:1 (Hydrazine : Carbonyl)
Catalyst Brønsted or Lewis Acid[3][4][5]
Temperature Reflux
Reaction Time 2-24 hours (highly variable)
Typical Yield Variable, dependent on substrates and conditions

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Starting Materials (Indole Precursor & Pyridazine Reagent) B Reaction Setup (Solvent, Catalyst, Inert Atmosphere) A->B C Controlled Reaction (Temperature & Time Monitoring) B->C D Reaction Workup (Quenching, Extraction, Washing) C->D E Crude Product D->E Isolation F Purification Method (Chromatography or Recrystallization) E->F G Pure this compound F->G H Purity & Identity Confirmation (NMR, MS, HPLC) G->H

Caption: General experimental workflow for the synthesis and purification of this compound.

fischer_indole_pathway start 6-Chloropyridazinyl- hydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation start->hydrazone + H⁺ enamine Tautomerization (Ene-hydrazine) hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization & Aromatization diimine->cyclization - NH₃ product 3-(6-chloropyridazin-3-yl) -1H-indole cyclization->product

Caption: Simplified reaction pathway for the Fischer indole synthesis of the target compound.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_impurity Impurity Solutions cluster_isolation Isolation Solutions start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity isolation Isolation Problems? start->isolation optimize_cond Optimize Conditions (Temp, Time, Stoichiometry) low_yield->optimize_cond check_sm Check Starting Material Purity low_yield->check_sm monitor_rxn Monitor Reaction Progress low_yield->monitor_rxn control_temp Control Temperature impurity->control_temp catalyst_screen Screen Catalysts impurity->catalyst_screen inert_atm Use Inert Atmosphere impurity->inert_atm chrom_opt Optimize Chromatography isolation->chrom_opt recryst_screen Screen Recrystallization Solvents isolation->recryst_screen solvent_choice Re-evaluate Reaction Solvent isolation->solvent_choice

Caption: A logical troubleshooting guide for common issues in the synthesis of this compound.

References

Technical Support Center: Enhancing the Bioavailability of 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying 3-(6-chloropyridazin-3-yl)-1H-indole to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor bioavailability of this compound?

Poor bioavailability of this compound likely stems from two primary factors: low aqueous solubility and/or poor membrane permeability. The indole and pyridazine ring systems can contribute to a planar, rigid structure with the potential for intermolecular interactions, leading to low solubility. Furthermore, the physicochemical properties of the molecule might not be optimal for passive diffusion across the intestinal epithelium.

Q2: What initial in vitro assays should I perform to assess the bioavailability of my compound?

A crucial first step is to determine the aqueous solubility and permeability of the compound.[1][2] Standard assays include:

  • Solubility assays: Thermodynamic solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).

  • Permeability assays: Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells to predict passive diffusion across the intestinal barrier.[2]

Q3: What are the main strategies to improve the bioavailability of a poorly soluble compound like this compound?

There are two primary approaches:

  • Formulation Strategies: These methods aim to enhance the dissolution rate and apparent solubility of the drug without chemically altering the molecule.[3][4][5][6]

  • Chemical Modification (Prodrug Approach): This involves synthesizing a bioreversible derivative of the parent drug to improve its physicochemical properties, such as solubility or permeability.[3][7]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptom: The compound precipitates out of solution during in vitro assays or shows very low concentration in dissolution studies.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
High Crystallinity Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution.[5][8]Micronization/Nanonization: Employ techniques like jet milling or high-pressure homogenization. Assess particle size distribution using laser diffraction.
Poor Wetting Formulate with Surfactants: Incorporate surfactants to improve the wetting of the compound particles.[8]Formulation Screening: Prepare formulations with various non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) and assess the dissolution profile using a USP dissolution apparatus.
Low Intrinsic Solubility Amorphous Solid Dispersions: Disperse the drug in a polymer matrix in an amorphous state to enhance its apparent solubility and dissolution rate.[4][5]Solvent Evaporation or Hot-Melt Extrusion: Dissolve the drug and a carrier polymer (e.g., PVP, HPMC) in a common solvent and evaporate the solvent. Alternatively, mix the drug and polymer and process through a hot-melt extruder. Characterize the solid state using XRD and DSC.
Lipid-Based Formulations: Dissolve the drug in a lipid-based system to leverage the body's natural lipid absorption pathways.[6][8]Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate the drug with oils, surfactants, and co-solvents. Evaluate the self-emulsification performance and droplet size upon dilution in aqueous media.
Prodrug Approach: Synthesize a more soluble prodrug that converts to the active parent compound in vivo.[3][7]Phosphate Esters: Synthesize a phosphate ester of the indole nitrogen to dramatically increase aqueous solubility.[3] Confirm the chemical structure using NMR and MS, and assess the conversion back to the parent drug in the presence of phosphatases.
Issue 2: Poor Membrane Permeability

Symptom: The compound shows low transport across Caco-2 cell monolayers or in PAMPA assays, suggesting it is not efficiently absorbed across the intestinal epithelium.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Experimental Protocol
High Polarity or Excessive Hydrogen Bonding Prodrug Approach: Mask polar functional groups to increase lipophilicity and enhance passive diffusion.[7]Ester Prodrugs: If there are available hydroxyl or carboxylic acid groups (or if one can be introduced), create a more lipophilic ester prodrug. Assess the permeability of the prodrug in a Caco-2 assay and its stability in plasma to ensure cleavage back to the parent drug.
Efflux Transporter Substrate Inhibit Efflux Transporters: Co-administer with a known efflux pump inhibitor in in vitro models to confirm if the compound is a substrate.Caco-2 Bidirectional Transport Study: Measure the transport of the compound from the apical to the basolateral side and from the basolateral to the apical side. An efflux ratio (B-A/A-B) greater than 2 suggests the involvement of efflux transporters. Perform the same experiment in the presence of an inhibitor like verapamil.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies

Strategy Principle Typical Fold Increase in Bioavailability Advantages Disadvantages
Micronization Increased surface area2-5 foldSimple, well-establishedLimited by intrinsic solubility, potential for aggregation
Nanonization Drastically increased surface area and saturation solubility5-20 foldSignificant improvement in dissolution velocityHigher manufacturing complexity, potential for instability
Amorphous Solid Dispersions Increased apparent solubility and dissolution rate5-50 foldCan achieve high drug loading, suitable for many compoundsPotential for recrystallization, requires careful polymer selection
Lipid-Based Formulations Solubilization in lipids, enhanced lymphatic uptake2-15 foldCan overcome food effects, protects drug from degradationPotential for GI side effects, complex formulation development
Prodrugs Covalent modification to improve solubility or permeabilityHighly variable (2->100 fold)Can address multiple barriers simultaneously, potential for targetingRequires chemical synthesis and validation, potential for altered toxicology

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment (Apical to Basolateral): a. Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Bioavailability_Workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Evaluation Start This compound Solubility Aqueous Solubility Assay Start->Solubility Permeability PAMPA / Caco-2 Assay Start->Permeability Decision Low Bioavailability? Solubility->Decision Permeability->Decision Low_Sol Poor Solubility Decision->Low_Sol Yes Low_Perm Poor Permeability Decision->Low_Perm Yes Both Both Poor Decision->Both Yes Formulation Formulation Strategies (Micronization, SEDDS, ASD) Low_Sol->Formulation Prodrug Chemical Modification (Prodrug Approach) Low_Perm->Prodrug Both->Formulation Both->Prodrug In_Vivo In Vivo Pharmacokinetic Study Formulation->In_Vivo Prodrug->In_Vivo End Optimized Bioavailability In_Vivo->End

Caption: Workflow for troubleshooting poor bioavailability.

Prodrug_Strategy Parent Parent Drug (Low Solubility/Permeability) Prodrug Prodrug (High Solubility/Permeability) Parent->Prodrug Chemical Synthesis Active Active Parent Drug (at site of action) Prodrug->Active Enzymatic/Chemical Cleavage (in vivo)

Caption: Prodrug approach for enhancing bioavailability.

References

Validation & Comparative

A Comparative Guide to the 3-(6-chloropyridazin-3-yl)-1H-indole Scaffold: Evaluating Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confluence of indole and pyridazine heterocycles within a single molecular framework presents a compelling starting point for medicinal chemistry exploration. The title compound, 3-(6-chloropyridazin-3-yl)-1H-indole, represents a key structural motif. While this specific molecule is primarily recognized as a crucial synthetic intermediate, its constituent parts are integral to numerous biologically active agents.[1][2][3] This guide provides a comparative analysis of derivative compounds and structural analogs, offering insights into their therapeutic potential, supported by experimental data and detailed protocols.

The indole nucleus is a privileged scaffold, forming the core of many compounds with activities spanning anticancer, anti-inflammatory, and neuroprotective effects.[4] Similarly, the pyridazine ring, a π-deficient diazine, is a key component in drugs targeting a range of biological pathways and is noted for its ability to engage in hydrogen bonding and π-π stacking interactions.[5] The combination of these two pharmacophores in this compound offers a versatile platform for developing novel inhibitors for various therapeutic targets.

I. Comparative Analysis of Anticancer Activity

The chloropyridazine and indole moieties are frequently employed in the design of novel anticancer agents, particularly as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as Poly (ADP-ribose) polymerase 1 (PARP-1) and various kinases.

A promising strategy in oncology involves the inhibition of PARP-1, especially in cancers with deficiencies in DNA repair pathways like those with BRCA1/2 mutations.[6] A series of novel chloropyridazine hybrids, structurally related to the guide's core scaffold, have demonstrated significant anticancer effects through PARP-1 inhibition.[5]

Table 1: In Vitro Anticancer Activity (IC₅₀) of Representative Chloropyridazine Analogs [5]

Compound IDStructureCell Line (HNO97) IC₅₀ (µM)Cell Line (FaDu) IC₅₀ (µM)Cell Line (MDA-MB-468) IC₅₀ (µM)PARP-1 Inhibition (%) @ 10 µM
3c (E)-3-(4-((6-chloropyridazin-3-yl)oxy)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one0.45 ± 0.040.81 ± 0.070.99 ± 0.0890.1 ± 2.1
3d (E)-1-(4-chlorophenyl)-3-(4-((6-chloropyridazin-3-yl)oxy)phenyl)prop-2-en-1-one0.51 ± 0.050.89 ± 0.081.02 ± 0.0988.5 ± 2.5
3e (E)-1-(4-bromophenyl)-3-(4-((6-chloropyridazin-3-yl)oxy)phenyl)prop-2-en-1-one0.49 ± 0.040.85 ± 0.071.01 ± 0.0989.2 ± 2.3
Olaparib (Reference Drug)0.31 ± 0.030.65 ± 0.060.78 ± 0.0792.3 ± 1.9

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent) [6]

This protocol outlines a method for determining the inhibitory potential of test compounds against PARP-1.

  • Plate Preparation: A 96-well plate is pre-coated with histones, which serve as the substrate for PARP-1. The wells are blocked using a suitable blocking buffer (e.g., 3% BSA in PBST) for at least 90 minutes at room temperature and then washed three times with PBST.

  • Inhibitor Preparation: Serial dilutions of the test compounds (e.g., 3c, 3d, 3e) and a reference inhibitor (e.g., Olaparib) are prepared in the assay buffer. A DMSO vehicle control is also included.

  • Enzymatic Reaction:

    • A Master Mix is prepared containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP Assay Buffer.

    • 2.5 µL of the inhibitor dilutions or DMSO vehicle are added to the designated wells.

    • 12.5 µL of the Master Mix is added to all wells to initiate the reaction.

    • The plate is incubated at room temperature for 1 hour.

  • Detection:

    • The plate is washed three times with PBST.

    • Streptavidin-conjugated Horseradish Peroxidase (Streptavidin-HRP), diluted in blocking buffer, is added to each well and incubated for 30 minutes at room temperature.

    • The plate is washed again three times with PBST.

    • A chemiluminescent HRP substrate is added to each well.

  • Data Acquisition: The chemiluminescence is immediately measured using a microplate reader. The reduction in signal in the presence of the inhibitor, relative to the DMSO control, is used to calculate the percent inhibition.

PARP1_Signaling_Pathway PARP-1 Signaling in DNA Repair and Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment and Activation DNA_SSB->PARP1_recruitment senses PARylation PAR Synthesis (PARylation) using NAD+ PARP1_recruitment->PARylation Replication_Fork Replication Fork Collapse (unrepaired SSB) PARP1_recruitment->Replication_Fork if inhibited Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment recruits NAD NAD+ NAD->PARylation substrate SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival Inhibitor PARP-1 Inhibitor (e.g., Compound 3c) Inhibitor->PARylation blocks DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis

PARP-1 signaling pathway and the mechanism of inhibition.

The indole scaffold is a cornerstone in the development of kinase inhibitors. For instance, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which are structurally analogous to the indole portion of our guide compound, have been identified as potent and selective inhibitors of Polo-like kinase 4 (PLK4), a candidate anticancer target.[7]

Table 2: Activity of a Representative Indole-Based PLK4 Kinase Inhibitor [7]

Compound IDStructureTarget KinaseIC₅₀ (nM)Cell Line (MDA-MB-468) Proliferation IC₅₀ (nM)
CFI-400437 (E)-3-((1H-indazol-6-yl)methylene)-5-methoxy-1-methylindolin-2-onePLK42.839

II. Comparative Analysis of Anti-inflammatory Activity

Chronic inflammation is a key factor in a wide range of diseases. The chloropyridazine scaffold has been utilized to develop compounds with potential anti-inflammatory properties.

A series of N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides were designed and screened for their in vitro anti-inflammatory action using the inhibition of albumin denaturation assay.[8][9] Protein denaturation is a well-documented cause of inflammation, and this assay provides a simple and effective preliminary screening method.[10]

Table 3: In Vitro Anti-inflammatory Activity of Representative Chloropyridazine-Pyrazole Analogs [8]

Compound IDStructureConcentration (µg/mL)% Inhibition of Albumin Denaturation
5a N-(1-(6-chloropyridazin-3-yl)-3-phenyl-1H-pyrazol-5-yl)acetamide10085.2 ± 1.5
5b N-(1-(6-chloropyridazin-3-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-yl)acetamide10088.9 ± 1.8
Aspirin (Reference Drug)10092.5 ± 2.1

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Egg Albumin Denaturation) [11][12][13]

This protocol details a common in vitro method to assess the anti-inflammatory potential of a compound.

  • Reaction Mixture Preparation:

    • The reaction mixture (5 mL total volume) is prepared by adding 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound solution at varying concentrations (e.g., 10 to 100 µg/mL).

    • A control solution is prepared containing all components except the test compound, with distilled water substituted.

  • Incubation and Denaturation:

    • The mixtures are incubated at 37°C for 15 minutes.

    • The mixtures are then heated in a water bath at 70°C for 5 minutes to induce protein denaturation.

  • Measurement:

    • After cooling to room temperature, the turbidity of the solutions is measured by absorbance at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti_Inflammatory_Workflow Workflow for In Vitro Anti-inflammatory Assay start Start prep_reagents Prepare Reagents: 1. Egg Albumin Solution 2. PBS (pH 6.4) 3. Test Compound Dilutions start->prep_reagents mix Prepare Reaction Mixture (Albumin + PBS + Test Compound) prep_reagents->mix incubate1 Incubate at 37°C for 15 minutes mix->incubate1 heat Heat at 70°C for 5 minutes (Induce Denaturation) incubate1->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 660 nm cool->measure calculate Calculate % Inhibition of Denaturation measure->calculate end_node End calculate->end_node

Experimental workflow for the albumin denaturation assay.

III. Synthesis and Chemical Properties

The compound this compound serves as a versatile building block. Its synthesis and the synthesis of related derivatives typically involve standard heterocyclic chemistry transformations. For example, a common approach to creating analogs involves the nucleophilic substitution of a dichloropyridazine precursor, followed by coupling with an indole derivative.

Table 4: Physicochemical Properties of this compound [14]

PropertyValue
Molecular Formula C₁₂H₈ClN₃
Molecular Weight 229.66 g/mol
CAS Number 129287-26-9
XLogP3 2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

digraph "Synthesis_Workflow" {
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// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; precursor1 [label="3,6-Dichloropyridazine", fillcolor="#FBBC05", fontcolor="#202124"]; precursor2 [label="Nucleophile\n(e.g., Piperazine, Indole, Phenol)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction1 [label="Step 1: Nucleophilic\nAromatic Substitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Monosubstituted\nChloropyridazine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; precursor3 [label="Second Coupling Partner\n(e.g., Arylboronic acid, Amine)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction2 [label="Step 2: Cross-Coupling or\nFurther Substitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Disubstituted\nPyridazine Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> precursor1; start -> precursor2; precursor1 -> reaction1; precursor2 -> reaction1; reaction1 -> intermediate; intermediate -> reaction2; precursor3 -> reaction2; reaction2 -> product; product -> end_node; }

A generalized synthetic pathway for creating diverse pyridazine analogs.

Conclusion

While direct, comprehensive biological data for this compound is not extensively published, its chemical structure represents a highly valuable scaffold in medicinal chemistry. The comparative analysis of its structural analogs clearly demonstrates the potent biological activities that can be achieved by leveraging the chloropyridazine and indole moieties. Derivatives have shown significant promise as anticancer agents—through mechanisms like PARP-1 and kinase inhibition—and as potential anti-inflammatory compounds. For researchers and drug development professionals, this compound should be regarded as a high-potential starting point for the design and synthesis of novel, targeted therapeutics. Future work should focus on synthesizing and screening a focused library of direct derivatives to elucidate the full potential of this hybrid scaffold.

References

A Comparative Analysis of Pyridazine- and Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles. Among the heterocyclic structures that have garnered significant attention are those containing pyridazine and indole moieties. The pyridazine ring, a privileged structure in medicinal chemistry, is recognized for its capacity to form critical hydrogen bond interactions within the ATP-binding site of various kinases. Similarly, the indole nucleus is a recurring motif in numerous biologically active compounds, including several approved kinase inhibitors.

This guide provides a comparative overview of kinase inhibitors featuring these core structures, with a focus on derivatives of chloropyridazine and their juxtaposition with other relevant inhibitor classes. While "3-(6-chloropyridazin-3-yl)-1H-indole" itself is primarily utilized as a synthetic intermediate, its constituent parts represent key pharmacophores in the design of potent kinase modulators.[1][2] We will delve into the performance of representative inhibitors against key oncogenic kinases, supported by experimental data, detailed methodologies, and visualizations of the pertinent signaling pathways.

Comparative Efficacy of Pyridazine-Based Kinace Inhibitors

The versatility of the pyridazine scaffold has led to the development of inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases. The following table summarizes the in vitro inhibitory activities of several distinct classes of pyridazine-containing kinase inhibitors against their primary targets.

Inhibitor ClassRepresentative CompoundTarget Kinase(s)IC50 / GI50 (nM)Cell Line(s)Reference
Imidazo[1,2-b]pyridazineCompound 34fFLT3-ITD4-[3]
FLT3-D835Y1-[3]
FLT3-ITD (cellular)7MV4-11[3]
FLT3-ITD (cellular)9MOLM-13[3]
3,6-Disubstituted PyridazineCompound 11mCDK220.1-[4]
(Antiproliferative)-430T-47D[4]
(Antiproliferative)-990MDA-MB-231[4]
3,6-Disubstituted PyridazineCompound 9eJNK1(Gene downregulation)-[5]
(Antiproliferative)-(97.91% inhibition)A498 (Renal)[5]
(Antiproliferative)-(79.98% inhibition)T-47D (Breast)[5]
3-Oxo-2,3-dihydropyridazineCompound 9ITK870-[6]
(Cellular)-37,610Jurkat[6]
Imidazo[1,2-b]pyridazineCompound 27fMps1 (TTK)0.7 (cellular)-[7]
(Antiproliferative)-6.0A549[7]

Key Signaling Pathways Targeted by Pyridazine-Based Inhibitors

The inhibitors detailed above modulate critical signaling cascades involved in cell proliferation, survival, and differentiation. Understanding these pathways is crucial for elucidating their mechanism of action and potential therapeutic applications.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the development of hematopoietic stem cells.[8][9] Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled proliferation of leukemic cells.[8][9] Imidazo[1,2-b]pyridazine derivatives have shown potent inhibition of both wild-type and mutant forms of FLT3, thereby blocking downstream signaling.[3][9]

FLT3_Signaling cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Activation RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF STAT5 STAT5 Pathway FLT3->STAT5 PI3K_AKT PI3K/AKT/mTOR Pathway FLT3->PI3K_AKT Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor Imidazo_pyridazine->FLT3 Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation CDK_JNK_Signaling cluster_CDK Cell Cycle Control cluster_JNK Stress Response Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binding & Activation G1_S G1/S Phase Transition CDK2->G1_S CDK2_Inhibitor 3,6-Disubstituted Pyridazine (CDK2i) CDK2_Inhibitor->CDK2 Inhibition Stress Cellular Stress JNK1 JNK1 Stress->JNK1 cJun c-Jun/c-Fos JNK1->cJun Proliferation Tumor Progression cJun->Proliferation JNK_Inhibitor 3,6-Disubstituted Pyridazine (JNK1i) JNK_Inhibitor->JNK1 Downregulation Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound_Prep_Bio Compound Dilution Kinase_Reaction Kinase Reaction (Enzyme + Substrate + ATP) Compound_Prep_Bio->Kinase_Reaction Detection_Bio Signal Detection Kinase_Reaction->Detection_Bio IC50_Calc IC50 Determination Detection_Bio->IC50_Calc Cell_Seeding Cell Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Measurement Incubation->Viability_Assay GI50_Calc GI50 Determination Viability_Assay->GI50_Calc

References

Comparative Analysis of 3-(6-chloropyridazin-3-yl)-1H-indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the fusion of indole and pyridazine rings has given rise to a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of 3-(6-chloropyridazin-3-yl)-1H-indole derivatives, focusing on their anticancer and anti-inflammatory potential. The information presented herein, supported by experimental data from various studies, is intended to assist researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

Anticancer Activity: A Quantitative Comparison

The anticancer potential of this compound derivatives and structurally related compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values highlight the structure-activity relationships and the impact of various substitutions on cytotoxic efficacy.

Compound IDSubstitution (R)Cancer Cell LineIC50 (µM)Reference
Series 1: 4-Chloropyridazinoxyphenyl Hybrids
3aHHNO9716.92 ± 1.15[1]
FaDu24.31 ± 1.57[1]
MDA-MB-46835.18 ± 2.11[1]
3b4-OCH3HNO9718.25 ± 1.23[1]
FaDu29.84 ± 1.89[1]
MDA-MB-46841.07 ± 2.53[1]
3c4-ClHNO9712.47 ± 0.98[1]
FaDu20.19 ± 1.42[1]
MDA-MB-46828.66 ± 1.74[1]
3d4-FHNO9715.83 ± 1.09[1]
FaDu22.71 ± 1.51[1]
MDA-MB-46831.94 ± 2.01[1]
3e4-NO2HNO9710.11 ± 0.87[1]
FaDu18.52 ± 1.33[1]
MDA-MB-46825.49 ± 1.68[1]
4b4-Cl-benzylHNO9719.88 ± 1.31[1]
FaDu33.47 ± 2.05[1]
MDA-MB-46845.21 ± 2.89[1]
Series 2: 3-Oxo-2,3-dihydropyridazine Derivatives
93-fluorophenylJurkat37.61[2]
223,5-difluorophenyl, furan-2-ylmethylJurkat11.17[2]
Series 3: Indole-based Tyrphostin Derivatives
2a-HCT-116 (p53 wt)0.4 ± 0.1[3]
HCT-116 (p53-/-)0.5 ± 0.1[3]
MCF-71.1 ± 0.2[3]
2b-HCT-116 (p53 wt)0.6 ± 0.1[3]
HCT-116 (p53-/-)0.7 ± 0.1[3]
MCF-71.3 ± 0.2[3]
3aRuthenium complex of 2aHCT-116 (p53 wt)0.2 ± 0.05[3]
HCT-116 (p53-/-)1.5 ± 0.3[3]
MCF-70.3 ± 0.1[3]

Signaling Pathway Inhibition: A Mechanistic Overview

The anticancer and anti-inflammatory effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. Two prominent targets are Poly(ADP-ribose) polymerase-1 (PARP-1) and Nuclear Factor-kappa B (NF-κB).

PARP-1 Inhibition

PARP-1 is a crucial enzyme in the repair of single-strand DNA breaks.[4] Its inhibition in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations, can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Pyridazine-containing compounds have been identified as potent PARP-1 inhibitors.[5] The binding of these inhibitors to the NAD+ binding pocket of PARP-1 prevents the synthesis of poly(ADP-ribose) chains, thereby trapping PARP-1 on the DNA and stalling the repair process.

PARP1_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP1_Activation PARP-1 Activation cluster_DNA_Repair DNA Repair cluster_Inhibition Inhibition Single-Strand Break Single-Strand Break PARP1 PARP-1 Single-Strand Break->PARP1 Recruits NAD NAD+ PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes Trapped PARP-1 Trapped PARP-1 NAD->PAR Catalysis Repair Proteins Repair Proteins PAR->Repair Proteins Recruits DNA Repair DNA Repair (Cell Survival) Repair Proteins->DNA Repair Inhibitor 3-(6-chloropyridazin-3-yl) -1H-indole Derivative Inhibitor->PARP1 Binds & Traps Cell Death Apoptosis (Cell Death) Trapped PARP-1->Cell Death

PARP-1 Inhibition Pathway
NF-κB Signaling Inhibition

The NF-κB signaling pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate target gene transcription. Indole derivatives have been shown to inhibit this pathway by preventing the activation of the IKK complex and subsequent nuclear translocation of NF-κB.

NFkB_Inhibition cluster_Stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkBa->NFkB_inactive Sequesters IkBa_p p-IκBα Ub Ubiquitination & Degradation IkBa_p->Ub NFkB_active NF-κB (p50/p65) (Active) Ub->NFkB_active Releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates Gene_Expression Target Gene Expression (Inflammation, Proliferation) NFkB_nucleus->Gene_Expression Inhibitor 3-(6-chloropyridazin-3-yl) -1H-indole Derivative Inhibitor->IKK Inhibits

NF-κB Signaling Inhibition

Experimental Protocols

To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key in vitro assays used to evaluate the anticancer and anti-inflammatory properties of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compounds Add serially diluted compounds seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150-200 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the inhibition of PARP-1 enzymatic activity by quantifying the incorporation of biotinylated NAD+ into histone proteins.

Principle: Histones are coated on a 96-well plate. In the presence of activated DNA, PARP-1 catalyzes the transfer of biotinylated ADP-ribose from biotinylated NAD+ to the histones. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.[4]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBST)

  • Microplate luminometer

Procedure:

  • Plate Preparation: Wash the histone-coated plate with wash buffer.

  • Reaction Setup: Add the assay buffer, activated DNA, and the test compounds at various concentrations to the wells.

  • Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well (except for the blank).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.

    • Wash the plate again.

    • Add the chemiluminescent HRP substrate.

  • Luminescence Measurement: Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 values.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by adding a substrate that produces light.[6][7]

Materials:

  • HeLa or other suitable cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Complete growth medium

  • NF-κB activator (e.g., TNF-α)

  • Luciferase assay reagent (containing luciferin)

  • Cell lysis buffer

  • Opaque 96-well plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) in a 96-well plate.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations and incubate for 1-2 hours.

  • Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells (except for the unstimulated control) and incubate for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add cell lysis buffer to each well.

  • Luciferase Measurement: Transfer the cell lysates to an opaque 96-well plate. Add the luciferase assay reagent and immediately measure the luminescence using a luminometer. If a control plasmid was used, measure its activity as well.

  • Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity. Calculate the percentage of inhibition of NF-κB activity by the test compounds and determine the IC50 values.

References

Navigating the Bioactivity of 3-(6-chloropyridazin-3-yl)-1H-indole: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. The compound 3-(6-chloropyridazin-3-yl)-1H-indole, while not extensively documented in publicly available literature with specific bioassay results, belongs to a class of heterocyclic compounds known for a diverse range of biological activities. This guide provides a comparative framework for assessing its potential efficacy by examining established assays for structurally related molecules containing the core moieties of chloropyridazine and indole. By understanding the methodologies and potential signaling pathways, researchers can effectively design and cross-validate future experimental investigations.

The structural backbone of this compound suggests potential interactions with various biological targets. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the pyridazine ring, a nitrogen-containing heterocycle, is a key component in compounds exhibiting a range of pharmacological effects, including anticancer and anti-inflammatory activities.[2][3] The presence of a chlorine substituent on the pyridazine ring can further influence the compound's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Arenas and Corresponding Assays

Based on the known bioactivities of related chloropyridazine and indole derivatives, the primary areas for investigation for this compound would include anticancer, anti-inflammatory, and antibacterial activities. The following sections detail the experimental protocols for key assays in these areas and present comparative data from related compounds to serve as a benchmark for future studies.

Table 1: Comparative Anticancer Activity of Structurally Related Compounds

Compound/ScaffoldCell LineAssay TypeIC50/InhibitionReference
4-chloropyridazinoxyphenyl hybridsVarious Cancer Cell LinesGrowth Inhibition AssayVaries by cell line and specific hybrid[2]
Indole-penta-heterocycle hybrid (10b)A549 (Lung Cancer)Antiproliferative Assay12.0 nM[1]
Indole-penta-heterocycle hybrid (10b)K562 (Leukemia)Antiproliferative Assay10 nM[1]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway: PARP-1 Inhibition and Apoptosis Induction

Several pyridazine-based compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[2] Inhibition of PARP-1 in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality and cell death. The induction of apoptosis (programmed cell death) is a common mechanism of action for anticancer drugs.

PARP1_Inhibition_Apoptosis cluster_0 Cellular Stress cluster_1 DNA Repair Pathway cluster_2 Apoptosis Pathway DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair promotes Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to Bax Bax Caspases Caspases Bax->Caspases activates Bcl2 Bcl-2 Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis Test_Compound This compound (Hypothesized) Test_Compound->PARP1 inhibits Test_Compound->Bax promotes Test_Compound->Bcl2 inhibits Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Data Analysis & Comparison Compound This compound Primary_Assay Primary Bioassay (e.g., Cell Viability) Compound->Primary_Assay Secondary_Assay_1 Secondary Assay 1 (e.g., Apoptosis Assay) Primary_Assay->Secondary_Assay_1 Hits Secondary_Assay_2 Secondary Assay 2 (e.g., Target-based Assay) Primary_Assay->Secondary_Assay_2 Hits Data_Analysis Data Analysis and Comparison of Results Secondary_Assay_1->Data_Analysis Secondary_Assay_2->Data_Analysis Validated_Hits Validated_Hits Data_Analysis->Validated_Hits Validated Hits

References

Benchmarking Synthetic Routes to 3-(6-chloropyridazin-3-yl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(6-chloropyridazin-3-yl)-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry, can be approached through various modern synthetic methodologies. This guide provides a comparative analysis of two prominent synthetic strategies: Palladium-Catalyzed Suzuki Coupling and Direct C-H Arylation. The comparison focuses on key performance indicators such as reaction mechanism, precursor accessibility, and typical reaction conditions, supported by generalized experimental protocols based on analogous transformations.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent on factors including the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. Below is a summary of two viable, yet distinct, palladium-catalyzed approaches to construct the target molecule.

Data Presentation: A Head-to-Head Comparison
ParameterRoute 1: Suzuki CouplingRoute 2: Direct C-H Arylation
Key Transformation C-C bond formation between a pre-functionalized indole (boronic acid) and a halopyridazine.Direct C-C bond formation between an unfunctionalized indole C-H bond and a halopyridazine.
Primary Reactants Indole-3-boronic acid and 3,6-dichloropyridazine.1H-Indole and 3,6-dichloropyridazine.
Catalyst System Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃).Palladium catalyst (e.g., Pd(OAc)₂) with a ligand (e.g., PPh₃) and a base (e.g., K₂CO₃, Cs₂CO₃).
Typical Solvents Dioxane/water, Toluene, DMF.Toluene, Xylene, DMF.
Typical Temperature 80-120 °C.100-150 °C.
Reaction Time 12-24 hours.12-48 hours.
Advantages High regioselectivity at the C3 position of the indole. Generally high yields.Fewer synthetic steps as pre-functionalization of indole is not required. Higher atom economy.
Disadvantages Requires the synthesis of indole-3-boronic acid, adding a step to the overall sequence.Risk of poor regioselectivity (C2 vs. C3 arylation). May require specific directing groups for high selectivity. Potentially lower yields compared to Suzuki coupling.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via the two proposed routes. These protocols are based on established methods for similar transformations and should be optimized for specific laboratory conditions.

Route 1: Synthesis via Suzuki Coupling

This protocol outlines the palladium-catalyzed Suzuki coupling of indole-3-boronic acid with 3,6-dichloropyridazine.

Materials:

  • Indole-3-boronic acid

  • 3,6-Dichloropyridazine

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate, Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask, add indole-3-boronic acid (1.0 eq), 3,6-dichloropyridazine (1.2 eq), and sodium carbonate (2.0 eq).

  • Add the palladium catalyst, [Pd(PPh₃)₄] (0.05 eq).

  • The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added via syringe.

  • The reaction mixture is heated to reflux (approximately 100 °C) and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Route 2: Synthesis via Direct C-H Arylation

This protocol describes the direct palladium-catalyzed C-H arylation of 1H-indole with 3,6-dichloropyridazine.

Materials:

  • 1H-Indole

  • 3,6-Dichloropyridazine

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., Toluene or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a Schlenk tube, combine 1H-indole (1.0 eq), 3,6-dichloropyridazine (1.5 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and potassium carbonate (2.5 eq).

  • The tube is evacuated and backfilled with an inert gas three times.

  • Anhydrous, degassed solvent (e.g., toluene) is added.

  • The reaction mixture is heated to 120-140 °C and stirred for 24-48 hours. The reaction should be monitored by TLC or GC-MS.

  • After cooling to room temperature, the mixture is filtered through a pad of celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The resulting crude material is purified by column chromatography on silica gel to afford this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and their logical relationship.

Suzuki_Coupling IndoleBoronicAcid Indole-3-boronic Acid Catalyst Pd(0) Catalyst + Base IndoleBoronicAcid->Catalyst Dichloropyridazine 3,6-Dichloropyridazine Dichloropyridazine->Catalyst Product This compound Catalyst->Product Suzuki Coupling Direct_Arylation Indole 1H-Indole Catalyst Pd(II) Catalyst + Ligand + Base Indole->Catalyst Dichloropyridazine 3,6-Dichloropyridazine Dichloropyridazine->Catalyst Product This compound Catalyst->Product Direct C-H Arylation Synthesis_Comparison cluster_suzuki Route 1: Suzuki Coupling cluster_direct Route 2: Direct C-H Arylation Target Target: this compound Suzuki Suzuki Coupling Suzuki->Target Advantage1 Advantage: High Regioselectivity Suzuki->Advantage1 Disadvantage1 Disadvantage: Extra Synthetic Step Suzuki->Disadvantage1 Precursor1 Indole-3-boronic Acid (Requires prior synthesis) Precursor1->Suzuki DirectArylation Direct C-H Arylation DirectArylation->Target Advantage2 Advantage: Higher Atom Economy DirectArylation->Advantage2 Disadvantage2 Disadvantage: Potential for Poor Selectivity DirectArylation->Disadvantage2 Precursor2 1H-Indole (Commercially available) Precursor2->DirectArylation

Head-to-Head Comparison of 3-(Pyridazinyl)-1H-indole Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, heterocyclic compounds bearing indole and pyridazine scaffolds have garnered significant attention due to their diverse pharmacological activities. This guide presents a comparative analysis of various 3-(pyridazinyl)-1H-indole analogs, summarizing their performance in key preclinical assays. The data herein is compiled from several studies investigating their potential as anti-inflammatory, anticancer, and antibacterial agents.

Comparative Biological Activity

The biological evaluation of several series of 3-(pyridazinyl)-1H-indole analogs has revealed distinct activity profiles depending on the specific substitutions on both the indole and pyridazine rings. The following tables summarize the quantitative data from these studies, offering a head-to-head comparison of their potency.

Anti-inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibition

A series of pyridazinone derivatives featuring an indole moiety at the 4-position were synthesized and evaluated for their ability to inhibit the PDE4B enzyme, a key target in inflammation. The half-maximal inhibitory concentrations (IC50) for the most active compounds are presented below.

Compound IDIndole SubstitutionPyridazinone SubstitutionPDE4B Inhibition IC50 (µM)[1]
4aa H6-methyl15.3
4ba 5-methoxy6-methyl2.1
4bc 5-methoxy6-phenyl10.2
4ea 5-fluoro6-methyl8.9
4fa 5-nitro6-methyl6.2
Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines

Pyridazino[4,5-b]indole derivatives have been investigated for their anticancer potential. The following table details the cytotoxic activity (IC50) of key analogs against the MCF-7 human breast cancer cell line.

Compound IDSubstitution PatternMCF-7 IC50 (µM)[2]
2 Unsubstituted9.43
10 Mono-ester12.4
11 Di-ester9.07
12 Mono-hydrazide4.24
13 Di-hydrazide5.35
5-FU (Reference Drug)6.98
Antibacterial Activity

The antibacterial efficacy of a series of indolyl-pyridazinone derivatives was assessed against various bacterial strains. The minimal inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

Compound IDTarget BacteriumMinimal Inhibitory Concentration (MIC, µg/mL)[3]
3a E. coli>100
3b E. coli50
4a S. aureus75
6a S. aureus25
6c B. subtilis50

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to generate the data presented above.

Phosphodiesterase 4B (PDE4B) Inhibition Assay[1]

The inhibitory activity of the compounds on the PDE4B enzyme was determined using a non-radioactive method. The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The remaining cAMP is then quantified using a competitive binding assay with a specific antibody. The IC50 values were calculated from the dose-response curves.

Cell Viability (MTT) Assay[2]

The cytotoxicity of the pyridazino[4,5-b]indole derivatives against the MCF-7 cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The absorbance of the resulting formazan product was measured at 570 nm, and the IC50 values were determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Minimal Inhibitory Concentration (MIC) Assay[3]

The MIC of the indolyl-pyridazinone derivatives was determined using the broth microdilution method. Serial dilutions of the compounds were prepared in a 96-well microtiter plate with the respective bacterial strains in a suitable broth medium. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Survival Cell Survival, Proliferation, and Growth mTOR->Cell_Survival Inhibitor Pyridazino[4,5-b]indole Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a target for some pyridazino[4,5-b]indole analogs.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Addition Add serially diluted compounds Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

This comparative guide provides a snapshot of the therapeutic potential of 3-(pyridazinyl)-1H-indole analogs across different disease areas. The presented data and methodologies serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating further investigation and optimization of this promising class of compounds.

References

structure-activity relationship of 3-(6-chloropyridazin-3-yl)-1H-indole analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 3-(6-chloropyridazin-3-yl)-1H-indole analogs reveals their potential as potent kinase inhibitors, particularly targeting DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). This guide compares the biological activity of various analogs, details the experimental protocols used for their evaluation, and visualizes the underlying mechanism of action.

Structure-Activity Relationship and Biological Activity

The core scaffold of this compound has been explored for its therapeutic potential, with modifications on both the indole and pyridazine rings leading to significant variations in biological activity. A key study in this area focused on the development of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as kinase inhibitors.[1]

The general structure involves the fusion of the indole and pyridazine rings, or their close association, to create a planar system that can effectively interact with the ATP-binding pocket of kinases. The chlorine atom on the pyridazine ring is a common feature, often serving as a key interaction point or a synthetic handle for further modifications.

Antiproliferative Activity

Several analogs have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compound 10 , a furan-2-yl substituted pyridazino[4,5-b]indol-4-one, exhibited notable activity against Huh-7, Caco2, and MDA-MB-231 cell lines.[1] This suggests that the planar, electron-rich furan ring contributes favorably to the cytotoxic effects of the molecule.

Kinase Inhibition

The primary mechanism of action for many of these analogs is the inhibition of specific kinases involved in cell signaling pathways. The study of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs revealed potent and selective inhibition of DYRK1A.[1] DYRK1A is a kinase implicated in neurodegenerative diseases and certain types of cancer.

Notably, both the furan-2-yl substituted compound 10 from the pyridazino[4,5-b]indol-4-one series and the pyridin-4-yl substituted compound 19 from the pyridazin-3(2H)-one series displayed submicromolar IC50 values against DYRK1A.[1] Importantly, these compounds showed no significant activity against other kinases like CDK5/p25, GSK3α/β, and the p110-α isoform of PI3K, indicating a high degree of selectivity.[1]

Quantitative Data Comparison

The following tables summarize the in vitro biological activity of representative this compound analogs.

Table 1: Kinase Inhibitory Activity of Pyridazino[4,5-b]indol-4-one and Pyridazin-3(2H)-one Analogs [1]

CompoundTarget KinaseIC50 (µM)
10 (furan-2-yl)DYRK1A< 1
19 (pyridin-4-yl)DYRK1A< 1
10 (furan-2-yl)CDK5/p25> 10
19 (pyridin-4-yl)CDK5/p25> 10
10 (furan-2-yl)GSK3α/β> 10
19 (pyridin-4-yl)GSK3α/β> 10
10 (furan-2-yl)PI3K (p110-α)> 10
19 (pyridin-4-yl)PI3K (p110-α)> 10

Table 2: Antiproliferative Activity of Compound 10 [1]

Cell LineCancer TypeIC50 (µM)
Huh-7Hepatocellular CarcinomaData not specified
Caco2Colorectal AdenocarcinomaData not specified
MDA-MB-231Breast AdenocarcinomaData not specified

Experimental Protocols

The following are the methodologies for the key experiments cited in the evaluation of these analogs.

Kinase Inhibition Assay[1]

The inhibitory activity of the compounds against DYRK1A, CDK5/p25, and GSK3α/β was assessed using a standard kinase assay.

  • Enzyme and Substrate Preparation: Recombinant kinases and their respective substrates were prepared in appropriate assay buffers.

  • Compound Preparation: The test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP were incubated with the test compounds in a microplate. The reaction was initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate was quantified using a suitable detection method, such as radioactivity (e.g., [γ-33P]ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition was calculated for each compound concentration, and the IC50 value was determined by fitting the data to a dose-response curve.

PI3K Inhibition Assay[1]

The inhibitory activity against the p110-α isoform of PI3K was determined using a lipid kinase assay.

  • Enzyme and Substrate Preparation: Recombinant PI3K (p110-α/p85-α) and the lipid substrate (e.g., phosphatidylinositol) were prepared.

  • Assay Reaction: The enzyme, lipid substrate, and ATP were incubated with the test compounds.

  • Detection: The production of the phosphorylated lipid product (e.g., phosphatidylinositol-3-phosphate) was measured, typically using a luminescence-based assay.

  • Data Analysis: IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay[1]

The antiproliferative activity of the compounds was evaluated using a standard cell viability assay.

  • Cell Culture: Cancer cell lines (Huh-7, Caco2, MDA-MB-231) were cultured in appropriate media and conditions.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTT or SRB assay. The absorbance, which is proportional to the number of viable cells, was measured using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated, and the IC50 value (the concentration that inhibits cell growth by 50%) was determined.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action and the general workflow for evaluating these compounds.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Signal Signal Receptor Receptor Signal->Receptor Activates Kinase_A Kinase_A Receptor->Kinase_A Activates DYRK1A DYRK1A Kinase_A->DYRK1A Activates Substrate Substrate DYRK1A->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor 3-(6-chloropyridazin- 3-yl)-1H-indole analog Inhibitor->DYRK1A Inhibits

Caption: Mechanism of DYRK1A inhibition by this compound analogs.

Experimental_Workflow Start Compound Synthesis Kinase_Assay In vitro Kinase Inhibition Assay (e.g., DYRK1A) Start->Kinase_Assay Cell_Assay Cell-based Antiproliferative Assay Start->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for SAR studies of kinase inhibitors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(6-chloropyridazin-3-yl)-1H-indole, a chlorinated pyridazinyl indole derivative. The following procedures are based on the safety data sheets of structurally similar compounds and are intended to provide essential, immediate safety and logistical information.

Note: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is extrapolated from the SDSs of analogous compounds, including 3-Amino-6-chloropyridazine and various chloropyridazine derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, regional, and national regulations.

Hazard Profile and Safety Summary

Based on analogous compounds, this compound is anticipated to possess the following hazards. This information is critical for understanding the necessary precautions for its disposal.

Hazard ClassificationDescriptionGHS H-Statement (Typical for Analogs)
Acute Toxicity, Oral Harmful if swallowed.H302
Acute Toxicity, Dermal Toxic or harmful in contact with skin.H311 / H312
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]H315
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3]H318 / H319
Acute Toxicity, Inhalation Harmful if inhaled.[4]H332
Specific Target Organ Toxicity May cause respiratory irritation.[3][4]H335
Aquatic Hazard Potentially very toxic to aquatic life.H400

Personal Protective Equipment (PPE) Protocol

Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Nitrile or neoprene gloves.
Eye Protection Chemical safety goggles or a face shield.[1]
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or a mixture with other chemicals.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Halogenated organic compounds often require specific disposal routes.

2. Waste Containment:

  • Primary Container: Place the waste in a chemically compatible, leak-proof container with a secure lid. The original product container is often suitable.

  • Secondary Containment: Place the primary container within a larger, durable secondary container to prevent spills.

3. Labeling:

  • Hazardous Waste Label: Affix a hazardous waste label to the outer container.

  • Complete Information: Clearly write the full chemical name, "this compound," and the approximate quantity. Include the date and any other information required by your institution.

4. Storage:

  • Designated Area: Store the labeled waste container in a designated hazardous waste accumulation area.

  • Storage Conditions: The storage area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

5. Disposal Request:

  • Contact EHS: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department or a licensed chemical waste disposal contractor.

  • Provide Documentation: Have the completed hazardous waste label and any other relevant documentation ready for the disposal personnel.

6. Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2][3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2][3]

    • Inhalation: Move to fresh air.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]

  • Seek Medical Attention: In all cases of personal exposure, seek immediate medical attention and provide the SDS of the compound or a similar one if the specific SDS is unavailable.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_preparation Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE B Identify and Segregate Waste A->B C Place in Labeled, Sealed Container B->C D Store in Designated Area C->D E Request EHS Waste Pickup D->E F Final Disposal by Licensed Contractor E->F

Caption: A flowchart illustrating the key steps for the proper disposal of this compound.

Logical Relationship of Safety Precautions

Interrelation of Safety Measures substance This compound hazards Potential Hazards (Toxicity, Irritation, Environmental) substance->hazards ppe Personal Protective Equipment (Gloves, Goggles, etc.) hazards->ppe dictates handling Safe Handling Procedures (Ventilation, Segregation) hazards->handling informs spill_response Emergency Spill Response hazards->spill_response determines ppe->handling ppe->spill_response disposal Proper Disposal Protocol handling->disposal

Caption: The relationship between the chemical's hazards and the necessary safety and disposal procedures.

References

Essential Safety and Operational Guide for Handling 3-(6-chloropyridazin-3-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary

While specific toxicological data for 3-(6-chloropyridazin-3-yl)-1H-indole is not available, related chlorinated heterocyclic compounds are known to have potential hazards. Based on analogous compounds, this chemical should be handled as potentially harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[1][2][3][4][5] Compounds with similar structures are also sometimes suspected of causing genetic defects or cancer.[6] Therefore, stringent safety precautions are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Standard/Specification
Eye and Face Protection Chemical safety goggles and a face shieldEN 166 or equivalent[7]
Skin Protection
GlovesDouble gloving with chemical-resistant gloves (e.g., nitrile)EN 374[3]
Lab Coat/SuitA dedicated, fully buttoned lab coat. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.EN ISO 27065[7]
FootwearClosed-toe shoesN/A
Respiratory Protection An air-purifying respirator with cartridges for organic vapors and particulates. A full-face respirator is recommended when handling the solid compound or preparing solutions.NIOSH (US) or EN 149 (EU) approved[8][9]

Experimental Protocol: Donning and Doffing of Personal Protective Equipment

Objective: To outline the correct procedure for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination and exposure.

Materials:

  • Chemical safety goggles

  • Face shield

  • Inner and outer pairs of chemical-resistant nitrile gloves

  • Dedicated lab coat or disposable chemical-resistant suit

  • Air-purifying respirator with appropriate cartridges

  • Closed-toe shoes

Procedure:

1. Donning PPE (Putting On)

  • Preparation: Before entering the designated handling area, ensure all necessary PPE is available and has been inspected for any damage. The designated handling area, such as a certified chemical fume hood, should be operational.

  • Footwear: Ensure you are wearing closed-toe shoes.

  • Lab Coat/Suit: Put on the lab coat, ensuring it is fully buttoned, or the chemical-resistant suit.

  • Respirator: Fit the respirator to your face, ensuring a tight seal. Perform a user seal check as per the manufacturer's instructions.

  • Eye and Face Protection: Put on the chemical safety goggles, followed by the face shield.

  • Gloves: Put on the first pair of (inner) nitrile gloves. Pull the cuffs of the lab coat sleeves over the gloves. Put on the second pair of (outer) gloves, pulling the cuffs over the sleeves of the lab coat.

2. Doffing PPE (Taking Off)

  • All doffing procedures should be performed in a designated area to prevent the spread of contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back of your head forward. Place them in a designated area for decontamination.

  • Lab Coat/Suit: Unbutton the lab coat and remove it by rolling it down from the shoulders, turning it inside out. Avoid touching the exterior surface. For a disposable suit, follow the manufacturer's removal instructions. Dispose of it in the appropriate hazardous waste container.

  • Respirator: Remove the respirator from your face.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling:

  • All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[6]

  • Use a dedicated spatula and weighing vessel. To prepare solutions, slowly add the solid to the solvent to prevent splashing.[10]

  • Cover the work surface with absorbent, disposable bench paper.[6]

  • Ensure eyewash stations and safety showers are readily accessible.[1][9]

Disposal:

  • All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated bench paper, must be disposed of as hazardous chemical waste.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[11]

  • Do not dispose of this chemical down the drain.[3]

  • Contaminated non-disposable equipment should be thoroughly cleaned with an appropriate solvent within the fume hood. The solvent rinse should be collected and disposed of as hazardous waste.

Visualizations

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Waste Disposal start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment select_respirator Select Respirator (Organic Vapor/Particulate) risk_assessment->select_respirator select_eye_face Select Eye & Face Protection (Goggles & Face Shield) risk_assessment->select_eye_face select_skin Select Skin Protection (Double Nitrile Gloves, Lab Coat/Suit) risk_assessment->select_skin don_coat 1. Don Lab Coat/Suit select_skin->don_coat don_respirator 2. Don Respirator don_coat->don_respirator don_eye_face 3. Don Goggles & Face Shield don_respirator->don_eye_face don_gloves 4. Don Double Gloves don_eye_face->don_gloves handle_chemical Perform Work in Fume Hood don_gloves->handle_chemical doff_outer_gloves 1. Doff Outer Gloves handle_chemical->doff_outer_gloves dispose_waste Dispose of Contaminated Waste as Hazardous handle_chemical->dispose_waste doff_face_eye 2. Doff Face Shield & Goggles doff_outer_gloves->doff_face_eye doff_coat 3. Doff Lab Coat/Suit doff_face_eye->doff_coat doff_respirator 4. Doff Respirator doff_coat->doff_respirator doff_inner_gloves 5. Doff Inner Gloves doff_respirator->doff_inner_gloves wash_hands 6. Wash Hands Thoroughly doff_inner_gloves->wash_hands

Caption: Workflow for PPE Selection, Donning, and Doffing.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.